UCM-1336
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C26H37N3O2 |
|---|---|
分子量 |
423.6 g/mol |
IUPAC 名称 |
3-[(3-anilino-3-oxopropyl)-octylamino]-N-phenylpropanamide |
InChI |
InChI=1S/C26H37N3O2/c1-2-3-4-5-6-13-20-29(21-18-25(30)27-23-14-9-7-10-15-23)22-19-26(31)28-24-16-11-8-12-17-24/h7-12,14-17H,2-6,13,18-22H2,1H3,(H,27,30)(H,28,31) |
InChI 键 |
RHEOHKVMYINBGT-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCN(CCC(=O)NC1=CC=CC=C1)CCC(=O)NC2=CC=CC=C2 |
产品来源 |
United States |
Foundational & Exploratory
UCM-1336: A Technical Guide to its Mechanism of Action in Ras Signaling
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the mechanism of action of UCM-1336, a potent and selective inhibitor of isoprenylcysteine carboxylmethyltransferase (ICMT). By targeting a critical step in Ras protein post-translational modification, this compound offers a compelling strategy for antagonizing Ras-driven oncogenesis. This guide will detail the molecular interactions, cellular consequences, and preclinical efficacy of this compound, supported by quantitative data, experimental methodologies, and illustrative signaling pathway diagrams.
Executive Summary
This compound is a small molecule inhibitor that targets isoprenylcysteine carboxylmethyltransferase (ICMT), an enzyme essential for the final maturation step of Ras proteins. By inhibiting ICMT, this compound prevents the carboxymethylation of the C-terminal cysteine of Ras, leading to its mislocalization from the plasma membrane.[1][2][3] This disruption of proper Ras localization abrogates its GTPase activity and consequently inhibits downstream pro-proliferative and survival signaling pathways, including the RAF-MEK-ERK and PI3K-AKT cascades.[1][4] Preclinical studies have demonstrated the ability of this compound to induce apoptosis in a variety of Ras-mutated cancer cell lines and to extend survival in in vivo models of Ras-driven malignancies.[1][2][4]
Mechanism of Action: Targeting Ras Post-Translational Modification
The biological activity of Ras proteins is critically dependent on a series of post-translational modifications that facilitate their association with the inner leaflet of the plasma membrane. This process, known as prenylation, involves the attachment of a farnesyl or geranylgeranyl isoprenoid lipid anchor to the C-terminal CAAX motif of the nascent Ras protein. Following prenylation and proteolytic cleavage of the AAX residues, the now-exposed farnesylcysteine is carboxylmethylated by ICMT. This final step is crucial for neutralizing the negative charge of the carboxyl group, thereby increasing the hydrophobicity of the C-terminus and promoting stable membrane anchoring.
This compound acts as a potent and selective inhibitor of ICMT.[1] By blocking this enzymatic step, this compound prevents the essential carboxymethylation of all Ras isoforms (H-Ras, N-Ras, K-Ras4A, and K-Ras4B).[1][3] The resulting accumulation of unmethylated, negatively charged Ras proteins at the C-terminus leads to their electrostatic repulsion from the negatively charged inner plasma membrane, causing their mislocalization to intracellular compartments, such as the endoplasmic reticulum and Golgi apparatus.[3][4] This sequestration from the plasma membrane effectively prevents Ras from engaging with its upstream activators and downstream effectors, leading to a functional inactivation of Ras signaling.
Downstream Effects on Ras Signaling Pathways
The mislocalization of Ras induced by this compound leads to a significant reduction in the levels of active, GTP-bound Ras.[4] This, in turn, causes a potent inhibition of the canonical downstream Ras effector pathways:
-
RAF-MEK-ERK (MAPK) Pathway: The inhibition of Ras activity prevents the recruitment and activation of Raf kinases at the plasma membrane, leading to decreased phosphorylation of MEK and ERK.[4]
-
PI3K-AKT-mTOR Pathway: Similarly, the disruption of Ras function inhibits the activation of phosphoinositide 3-kinase (PI3K), resulting in reduced phosphorylation of AKT and downstream effectors like mTOR.[4]
The combined blockade of these critical signaling cascades by this compound culminates in cell cycle arrest, induction of autophagy, and ultimately, apoptosis in Ras-dependent cancer cells.[1][4]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Target/System | Reference |
| ICMT IC50 | 2 µM | Enzyme Assay | [1] |
| Effective Concentration for Ras Mislocalization | 5 µM | AD-293 cells | [3] |
Table 2: Cellular Activity of this compound in Ras-Mutated Cancer Cell Lines
| Cell Line | Cancer Type | Ras Mutation | IC50 (µM) | Reference |
| PANC1 | Pancreatic Cancer | KRAS | 2-12 | [4] |
| MIA-PaCa-2 | Pancreatic Cancer | KRAS | 2-12 | [4] |
| MDA-MB-231 | Breast Cancer | KRAS | 2-12 | [4] |
| SW620 | Colorectal Cancer | KRAS | 2-12 | [4] |
| SK-Mel-173 | Melanoma | NRAS | 2-12 | [4] |
| HL60 | Acute Myeloid Leukemia | NRAS | 2-12 | [4] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Cancer Type | Dosing Regimen | Outcome | Reference |
| NSG mice with HL-60 xenografts | Acute Myeloid Leukemia | 25 mg/kg, intraperitoneally | Significantly prolonged survival | [2][4] |
Key Experimental Protocols
This section outlines the methodologies for the pivotal experiments used to characterize the mechanism of action of this compound.
Ras Localization by Confocal Microscopy
-
Objective: To visualize the effect of this compound on the subcellular localization of Ras isoforms.
-
Cell Line: AD-293 cells.
-
Method:
-
Cells were transiently transfected with plasmids encoding GFP-tagged H-Ras, K-Ras4A, K-Ras4B, or N-Ras.
-
Transfected cells were treated with vehicle (DMSO) or 5 µM this compound overnight.
-
Live cells were imaged using an inverted laser scanning confocal microscope.
-
The fluorescence signal from the GFP-tagged Ras proteins was observed to determine their subcellular localization. In vehicle-treated cells, Ras is predominantly at the plasma membrane, while in this compound-treated cells, a diffuse cytoplasmic and perinuclear localization is observed.[3]
-
Western Blot Analysis of Ras Downstream Signaling
-
Objective: To determine the effect of this compound on the activation state of key proteins in the RAF-MEK-ERK and PI3K-AKT pathways.
-
Method:
-
Ras-mutated cancer cell lines were treated with varying concentrations of this compound for a specified time.
-
Cells were lysed, and protein concentrations were determined.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes were probed with primary antibodies specific for total and phosphorylated forms of MEK, ERK, and AKT.
-
Following incubation with HRP-conjugated secondary antibodies, protein bands were visualized by chemiluminescence. A decrease in the ratio of phosphorylated to total protein for MEK, ERK, and AKT indicates inhibition of the respective pathways.[4]
-
Cell Viability (MTT) Assay
-
Objective: To quantify the cytotoxic effect of this compound on cancer cell lines.
-
Method:
-
Cells were seeded in 96-well plates and allowed to adhere overnight.
-
Cells were treated with a range of this compound concentrations for 72 hours.
-
MTT reagent was added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
The formazan crystals were solubilized, and the absorbance was measured at a specific wavelength.
-
Cell viability was calculated as a percentage relative to vehicle-treated control cells, and IC50 values were determined.[4]
-
In Vivo Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Animal Model: Non-obese diabetic/severe combined immunodeficiency (NSG) mice.
-
Method:
-
Mice were intravenously injected with HL-60 human AML cells.
-
One week after engraftment, mice were treated with this compound (25 mg/kg, intraperitoneally) for 15 days (administered in cycles of 5 days of treatment followed by 2 days of rest).
-
Animal survival was monitored, and Kaplan-Meier survival curves were generated to compare the this compound-treated group with the vehicle-treated control group.[4]
-
At the end of the study, bone marrow can be analyzed for tumor cell infiltration.[4]
-
Conclusion and Future Directions
This compound represents a promising therapeutic agent that targets Ras-driven cancers through a unique mechanism of action. By inhibiting ICMT, this compound effectively disrupts the membrane localization and function of all Ras isoforms, leading to the suppression of critical downstream signaling pathways and the induction of cancer cell death. The preclinical data strongly support the continued investigation of this compound and other ICMT inhibitors as a novel strategy for the treatment of Ras-mutated malignancies, a patient population with significant unmet medical need. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound, identifying predictive biomarkers of response, and exploring rational combination therapies to enhance its anti-tumor activity.
References
The Biological Activity of UCM-1336 on Isoprenylcysteine Carboxyl Methyltransferase (ICMT): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activity of UCM-1336, a potent inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT). This compound has emerged as a significant tool for studying the role of ICMT in cellular processes and as a potential therapeutic agent in Ras-driven cancers. This document details the quantitative effects of this compound, comprehensive experimental protocols for its characterization, and visual representations of the associated signaling pathways and experimental workflows.
Introduction to ICMT and the Role of this compound
Isoprenylcysteine carboxyl methyltransferase (ICMT) is an enzyme that catalyzes the final step in the post-translational modification of proteins containing a C-terminal CaaX motif. This process, known as prenylation, is crucial for the proper membrane localization and function of many signaling proteins, most notably the Ras family of small GTPases.[1][2] Ras proteins are key regulators of cellular proliferation, differentiation, and survival, and their aberrant activation is a hallmark of many human cancers.[3]
This compound is a small molecule inhibitor of ICMT.[4][5] By blocking ICMT activity, this compound prevents the carboxylmethylation of isoprenylated proteins like Ras. This leads to their mislocalization from the plasma membrane, a subsequent decrease in their activity, and the induction of cell death, making ICMT an attractive target for cancer therapy.[4][6]
Quantitative Data on the Biological Activity of this compound
The inhibitory activity of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
| Parameter | Value | Assay Condition | Reference |
| IC50 | 2 µM | In vitro ICMT inhibition assay | [4] |
| Caption: In vitro inhibitory activity of this compound against ICMT. |
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| PANC-1 | Pancreatic Cancer | 2-12 | [7] |
| MIA-PaCa-2 | Pancreatic Cancer | 2-12 | [7] |
| MDA-MB-231 | Breast Cancer | 2-12 | [7] |
| SW620 | Colorectal Cancer | 2-12 | [7] |
| SK-Mel-173 | Melanoma | 2-12 | [7] |
| HL-60 | Acute Myeloid Leukemia | 2-12 | [7] |
| Caption: Growth inhibitory activity of this compound in various Ras-driven cancer cell lines. |
| Parameter | Animal Model | Cell Line Xenograft | Dosage and Administration | Key Findings | Reference |
| Tumor Growth Inhibition | NSG mice | HL-60 (Acute Myeloid Leukemia) | 25 mg/kg, intraperitoneally | Significantly delayed tumor development and prolonged survival. | [7] |
| Tumor Burden Reduction | NSG mice | HL-60 (Acute Myeloid Leukemia) | 25 mg/kg, intraperitoneally | Reduced bone marrow tumor burden. | [6] |
| Caption: In vivo efficacy of this compound in an acute myeloid leukemia xenograft model. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and the general experimental workflows used to characterize its activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Therapy Detail [ckb.genomenon.com]
- 3. A Potent Isoprenylcysteine Carboxylmethyltransferase (ICMT) Inhibitor Improves Survival in Ras-Driven Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Targeting the MAPK/ERK and PI3K/AKT Signaling Pathways Affects NRF2, Trx and GSH Antioxidant Systems in Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
The Discovery and Chemical Synthesis of UCM-1336 and UCM-13369: A Technical Guide for Drug Development Professionals
A Tale of Two Molecules: Targeting Ras- and NPM1-Driven Leukemias
In the landscape of acute myeloid leukemia (AML) therapeutics, two distinct small molecules, UCM-1336 and UCM-13369, have emerged as promising candidates targeting different molecular vulnerabilities of the disease. While sharing a common institutional origin, these compounds differ significantly in their discovery, mechanism of action, and chemical synthesis. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound, an inhibitor of isoprenylcysteine carboxylmethyltransferase (ICMT) for Ras-driven leukemias, and UCM-13369, a microbiota-inspired compound targeting nucleophosmin 1 (NPM1) in NPM1-mutated AML.
This compound: An Inhibitor of Isoprenylcysteine Carboxylmethyltransferase (ICMT)
Discovery: this compound was identified through a high-throughput screening of an in-house chemical library, followed by a lead optimization campaign. The initial screening aimed to find inhibitors of ICMT, a critical enzyme in the post-translational modification of Ras proteins.[1] Proper localization and function of Ras, a key signaling protein frequently mutated in cancer, are dependent on a series of modifications, with ICMT-mediated methylation being the final step. Inhibition of ICMT leads to the mislocalization of Ras from the plasma membrane, thereby abrogating its signaling and inducing cancer cell death.[1][2]
Quantitative Data for this compound
| Parameter | Value | Cell Line/Assay Condition | Reference |
| ICMT Inhibition (IC50) | 2 µM | In vitro enzyme assay | [1] |
| Cell Viability (IC50) | 2-12 µM | Various Ras-mutated cancer cell lines (PANC1, MIA-PaCa-2, MDA-MB-231, SW620, SK-Mel-173, HL60) | |
| In Vivo Efficacy | Significantly prolonged survival (HR=6.211; p=0.0274) | NRAS Q61K AML cell line xenograft model | [2] |
Experimental Protocols
In Vitro ICMT Inhibition Assay:
A general protocol to determine the in vitro potency of an ICMT inhibitor is as follows:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA), an ICMT substrate (e.g., N-acetyl-S-farnesyl-L-cysteine or a farnesylated Ras protein), and the test inhibitor (this compound) at various concentrations.
-
Enzyme Addition: The reaction is initiated by adding recombinant ICMT enzyme to the mixture.
-
Radiolabeling: S-adenosyl-L-[methyl-3H]methionine ([3H]AdoMet) is included in the reaction to allow for the transfer of a radiolabeled methyl group to the substrate.
-
Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30 minutes).
-
Quenching: The reaction is stopped by the addition of a quenching solution (e.g., 6% SDS).
-
Quantification: The amount of incorporated radiolabel is quantified using a scintillation counter.
-
IC50 Determination: The percentage of inhibition at each inhibitor concentration is calculated relative to a control (DMSO vehicle), and the IC50 value is determined by fitting the data to a dose-response curve.
Ras Subcellular Localization Assay:
-
Cell Culture: A cancer cell line with a high level of Ras activity (e.g., PC-3) is cultured in a suitable medium.
-
Treatment: Cells are treated with this compound at a specific concentration (e.g., 5 µM) for a designated time.
-
Immunofluorescence: Cells are fixed, permeabilized, and incubated with a primary antibody specific for a Ras isoform (e.g., HRAS, NRAS, or KRAS).
-
Secondary Antibody Staining: A fluorescently labeled secondary antibody is used to visualize the primary antibody.
-
Confocal Microscopy: The subcellular localization of Ras is examined using a confocal microscope. Mislocalization is observed as a shift from the plasma membrane to intracellular compartments.
Signaling Pathway and Experimental Workflow
UCM-13369: A Microbiota-Inspired NPM1 Inhibitor
Discovery: UCM-13369 was discovered through a phenotype-guided screening of a library of complex chemotypes inspired by metabolites from the human microbiota. The synthesis of this library was achieved using asymmetric organocatalytic reactions. The primary screen focused on identifying compounds that could inhibit the growth of cancer stem cells (CSCs). UCM-13369 emerged as a lead compound due to its ability to induce CSC death and was subsequently found to exert its cytotoxic effects by targeting NPM1.[3] NPM1 is one of the most frequently mutated genes in AML, and the resulting mutant protein (NPM1c+) abnormally localizes to the cytoplasm, driving leukemogenesis. UCM-13369 specifically recognizes the C-terminal DNA-binding domain of the NPM1c+ mutant, leading to the downregulation of its associated pathways and inducing apoptosis.[3]
Quantitative Data for UCM-13369
| Parameter | Value | Cell Line/Assay Condition | Reference |
| Binding Affinity (KD) | ~50 µM (2-fold higher affinity for mutant vs. WT) | Isothermal Titration Calorimetry (ITC) with C-end domain of NPM1 C+ | [3] |
| Cell Viability (IC50) | µM range | OCI-AML3 (NPM1c+) and MOLM13 (NPM1 WT) AML cell lines | [3] |
| NPM1 Protein Reduction | 50% at 24h, 70% at 48h | Western blot in OCI-AML3 cells (10 µM UCM-13369) | [3] |
| In Vivo Efficacy | Reduced tumor infiltration | Mouse model of AML with NPM1c+ mutation | [3] |
Experimental Protocols
Asymmetric Organocatalytic Synthesis of UCM-13369 (General Approach):
The synthesis of the tetrahydrocarbazole scaffold of UCM-13369 involves an asymmetric organocatalytic cascade reaction. A detailed, step-by-step protocol would be found in the supplementary information of the primary research article. A general outline is as follows:
-
Starting Materials: An appropriately substituted indole and an α,β-unsaturated aldehyde are used as the key starting materials.
-
Organocatalyst: A chiral secondary amine catalyst (e.g., a diarylprolinol silyl ether) is employed to control the stereochemistry of the reaction.
-
Cascade Reaction: The indole undergoes a conjugate addition to the in situ generated iminium ion from the aldehyde and the catalyst, followed by an intramolecular cyclization and subsequent rearomatization to afford the tetrahydrocarbazole core with high enantioselectivity.
-
Functional Group Manipulations: Further chemical modifications are performed on the core structure to install the final functionalities of UCM-13369.
Isothermal Titration Calorimetry (ITC) for Binding Affinity:
-
Sample Preparation: Purified recombinant C-terminal domain of NPM1 (both wild-type and C+ mutant) and UCM-13369 are prepared in a matched buffer.
-
ITC Experiment: A solution of UCM-13369 is titrated into a solution of the NPM1 protein in the ITC cell at a constant temperature.
-
Data Analysis: The heat changes associated with each injection are measured and integrated to generate a binding isotherm.
-
KD Determination: The binding isotherm is fitted to a suitable binding model to determine the dissociation constant (KD), enthalpy (ΔH), and stoichiometry (n) of the interaction.
Signaling Pathway and Experimental Workflow
Conclusion
This compound and UCM-13369 represent two innovative and distinct approaches to targeting AML. The discovery of this compound through traditional high-throughput screening and its mechanism of action via ICMT inhibition highlight a rational drug design strategy against a well-validated cancer target. In contrast, the discovery of UCM-13369 through a phenotype-guided screening of a microbiota-inspired library showcases a novel and powerful approach to identifying bioactive small molecules with unique mechanisms of action. The detailed understanding of their synthesis and biological activities provided in this guide serves as a valuable resource for researchers and drug development professionals working towards novel therapies for acute myeloid leukemia. Further preclinical and clinical development of these promising compounds is warranted to fully assess their therapeutic potential.
References
Structural Analysis of UCM-1336 Binding to ICMT: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and functional aspects of the interaction between UCM-1336, a potent inhibitor, and its target, Isoprenylcysteine carboxyl methyltransferase (ICMT). This compound has emerged as a significant tool in studying Ras-driven malignancies, and understanding its binding mechanism is crucial for the development of next-generation therapeutics.
Introduction to ICMT and this compound
Isoprenylcysteine carboxyl methyltransferase (ICMT) is an integral membrane enzyme that catalyzes the final step in the post-translational modification of proteins containing a C-terminal CAAX motif.[1] This process, which involves the methylation of a prenylated cysteine residue, is critical for the proper subcellular localization and function of key signaling proteins, most notably the Ras family of small GTPases.[1][2] Dysregulation of Ras signaling is a hallmark of many cancers, making ICMT a compelling therapeutic target.[3][4]
This compound is a potent and selective small-molecule inhibitor of ICMT.[3][4] By blocking ICMT activity, this compound disrupts the membrane association of Ras proteins, leading to their mislocalization, a decrease in Ras activation, and the subsequent induction of apoptosis and autophagy in cancer cells.[2][5][6]
Quantitative Analysis of this compound Inhibition
The inhibitory potency of this compound has been primarily characterized by its half-maximal inhibitory concentration (IC50). While detailed kinetic parameters such as Ki, kon, and koff are not publicly available, the existing data provides a clear indication of its efficacy.
| Parameter | Value | Assay/Cell Line | Reference |
| IC50 | 2 µM | In vitro ICMT Inhibition Assay | [3][4][5] |
| IC50 Range | 2 - 12 µM | Various RAS-driven cancer cell lines (PANC1, MIA-PaCa-2, MDA-MB-231, SW620, SK-Mel-173, HL60) | [6] |
Structural Basis of this compound Binding to ICMT
As of the latest available data, there is no experimentally determined crystal or NMR structure of the human ICMT enzyme, nor of the this compound-ICMT complex.[7] However, the crystal structure of a prokaryotic ICMT ortholog provides foundational insights into the enzyme's architecture, revealing a catalytic domain with a binding pocket for the S-adenosyl-L-methionine (SAM) cofactor and a hydrophobic tunnel for the lipid substrate.[1][7]
Computational modeling, including molecular docking and dynamics simulations, has been employed to study the binding of other inhibitors to a homology model of human ICMT based on its archaeal counterpart.[7] Similar in silico approaches are presumed to have guided the optimization of this compound.[6] These studies suggest that inhibitors like this compound likely occupy the ICMT active site, potentially interacting with both the SAM-binding pocket and the adjacent substrate tunnel, thereby preventing the methylation of prenylated proteins like Ras.[7]
Signaling Pathway of ICMT Inhibition by this compound
The primary mechanism of action of this compound is the disruption of the Ras signaling cascade. By inhibiting ICMT, this compound prevents the final maturation step of Ras proteins, leading to their inability to anchor to the plasma membrane and engage with downstream effectors. This effectively dampens the pro-proliferative and anti-apoptotic signals transmitted through pathways such as the MAPK/ERK and PI3K/AKT cascades.[4][6]
Experimental Protocols
The following sections describe generalized methodologies for key experiments used to characterize ICMT inhibitors like this compound.
In Vitro ICMT Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on ICMT enzymatic activity.
Materials:
-
Recombinant human ICMT enzyme
-
S-adenosyl-L-[methyl-3H]methionine ([3H]AdoMet) as the methyl donor
-
ICMT substrate, such as N-acetyl-S-farnesyl-L-cysteine (AFC)
-
Assay buffer (e.g., HEPES-based buffer with detergent)
-
Test inhibitor (this compound) dissolved in DMSO
-
Scintillation cocktail and counter
Protocol:
-
Prepare a reaction mixture containing the assay buffer, ICMT substrate, and varying concentrations of this compound.
-
Initiate the reaction by adding the recombinant ICMT enzyme.
-
To start the methylation reaction, add [3H]AdoMet.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Terminate the reaction by adding a quenching solution (e.g., 6% SDS).
-
Quantify the amount of incorporated [3H]methyl groups via scintillation counting.
-
Calculate the percentage of inhibition for each this compound concentration relative to a DMSO vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a suitable curve.
Ras Subcellular Localization Assay
This cell-based assay visually confirms the effect of ICMT inhibition on the localization of Ras proteins.
Materials:
-
Cancer cell line with known Ras expression (e.g., PC-3 or PANC-1)[6]
-
Cell culture medium and supplements
-
This compound
-
Antibody against a Ras isoform (e.g., anti-pan-Ras)
-
Fluorescently labeled secondary antibody
-
Confocal microscope
Protocol:
-
Seed cancer cells onto chamber slides or appropriate imaging plates.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24-48 hours).
-
Fix and permeabilize the cells.
-
Incubate with a primary antibody targeting a Ras protein.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Image the cells using a confocal microscope, paying close attention to the fluorescence signal at the plasma membrane versus cytosolic compartments.
-
Analyze the images to quantify the degree of Ras mislocalization from the membrane to the cytosol in this compound-treated cells compared to controls.
Conclusion and Future Directions
This compound is a well-validated and potent inhibitor of ICMT, effectively disrupting the Ras signaling axis in cancer cells. While its quantitative inhibitory properties are established, a detailed structural understanding of its binding mode awaits the determination of the human ICMT structure. Future research should prioritize solving the crystal structure of human ICMT, both alone and in complex with this compound. This will provide invaluable atomic-level insights, paving the way for structure-based design of even more potent and selective second-generation ICMT inhibitors for the treatment of Ras-driven cancers.
References
- 1. Therapy Detail [ckb.genomenon.com]
- 2. A Potent Isoprenylcysteine Carboxylmethyltransferase (ICMT) Inhibitor Improves Survival in Ras-Driven Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. docta.ucm.es [docta.ucm.es]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Radicicol as a Dual-Site Inhibitor of Isoprenylcysteine Carboxyl Methyltransferase: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
The Role of UCM-1336 in Inducing Apoptosis in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
UCM-1336 has emerged as a promising small molecule inhibitor targeting Isoprenylcysteine Carboxylmethyltransferase (ICMT), a key enzyme in the post-translational modification of Ras proteins. By disrupting the proper localization and function of Ras, this compound effectively inhibits downstream signaling pathways crucial for cancer cell survival and proliferation. This ultimately leads to the induction of apoptosis, or programmed cell death, particularly in cancer cells harboring Ras mutations. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its role in triggering apoptosis. It includes a summary of its efficacy in various cancer cell lines, detailed experimental protocols for assessing its apoptotic effects, and visual representations of the underlying signaling pathways and experimental workflows.
Introduction
Cancer is characterized by uncontrolled cell growth and the evasion of apoptosis. The Ras family of small GTPases are critical signaling nodes that, when mutated, drive the growth of a significant portion of human cancers. The proper function and membrane association of Ras proteins are dependent on a series of post-translational modifications, with the final step being methylation by ICMT. Inhibition of ICMT, therefore, presents a compelling therapeutic strategy to target Ras-driven cancers.
This compound is a potent and selective inhibitor of ICMT.[1][2] Its mechanism of action centers on preventing the final maturation step of Ras proteins, leading to their mislocalization from the plasma membrane.[3] This disruption of Ras signaling cascades ultimately triggers apoptotic cell death.[3][4] This guide will delve into the technical details of this compound's pro-apoptotic activity.
Mechanism of Action: Inducing Apoptosis
This compound primarily induces apoptosis by inhibiting ICMT, which catalyzes the carboxylmethylation of isoprenylcysteine residues at the C-terminus of Ras and other small GTPases. This inhibition leads to a cascade of events culminating in programmed cell death.
The proposed signaling pathway for this compound-induced apoptosis is as follows:
Quantitative Data on the Efficacy of this compound
The pro-apoptotic effects of this compound have been quantified across various cancer cell lines. The following tables summarize the available data on its potency and its impact on key apoptotic markers.
IC50 Values of this compound in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Not Specified | Not Specified | 2 | [1][2] |
Note: Further research is required to establish a comprehensive panel of IC50 values across a wider range of cancer cell lines.
Induction of Apoptotic Markers by this compound
This compound has been shown to induce key markers of apoptosis, such as the activation of caspase-3 and the cleavage of Poly (ADP-ribose) polymerase (PARP).
| Cell Line | Treatment | Effect on Caspase-3 Activity | Effect on PARP Cleavage | Reference |
| PC-3 | 10 µM this compound for 48h | Increased activity | Increased cleavage | [4] |
Note: Quantitative fold-change data for these markers is not yet widely available in the public domain and represents an area for further investigation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the pro-apoptotic effects of this compound.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for the desired time period (e.g., 48 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest cells and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis of Apoptotic Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway, such as caspases and Bcl-2 family members.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound and lyse the cells to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
This compound represents a promising therapeutic agent for the treatment of Ras-driven cancers by effectively inducing apoptosis. Its mechanism of action, centered on the inhibition of ICMT, provides a clear rationale for its anti-cancer activity. The data presented in this guide underscore its potential, although further research is warranted to establish a more comprehensive profile of its efficacy across a broader range of cancer types and to quantify its effects on apoptotic signaling pathways with greater precision. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and potential combination therapies to fully realize the therapeutic potential of this compound in the clinical setting.
References
UCM-1336: A Technical Guide to its Impact on Autophagy Pathways
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the molecular mechanisms of UCM-1336, a potent inhibitor of Isoprenylcysteine Carboxylmethyltransferase (ICMT), and its significant impact on autophagy pathways in cancer cells. This document provides a comprehensive overview of its mechanism of action, quantitative data, detailed experimental protocols, and visual representations of the associated signaling cascades.
Core Mechanism of Action: From ICMT Inhibition to Autophagy Induction
This compound is a selective inhibitor of ICMT, an enzyme crucial for the post-translational modification of Ras proteins.[1][2] The primary mechanism of action of this compound involves the disruption of Ras protein function, which in turn modulates downstream signaling pathways that are critical for cell survival and proliferation.
Inhibition of Ras Signaling: Ras proteins require a series of post-translational modifications, including farnesylation, proteolytic cleavage, and carboxymethylation, to properly localize to the plasma membrane and exert their function. ICMT catalyzes the final carboxymethylation step. By inhibiting ICMT, this compound prevents the proper localization and activity of Ras isoforms.[1][2] This leads to a reduction in active, GTP-bound Ras.
Downstream Pathway Modulation: The impairment of Ras function by this compound has a cascading effect on its downstream effector pathways, most notably the PI3K/AKT/mTOR and MEK/ERK signaling cascades. Inhibition of these pathways is a key event that links this compound to the induction of autophagy. The PI3K/AKT/mTOR pathway is a central negative regulator of autophagy, and its suppression is a well-established trigger for the initiation of the autophagic process.
Induction of Autophagy and Apoptosis: Treatment of cancer cells with this compound has been shown to induce both autophagy and apoptosis.[3] Autophagy, a cellular self-degradation process, is characterized by the formation of double-membraned vesicles called autophagosomes that engulf and degrade cellular components. This process is initiated as a survival mechanism under cellular stress but can also lead to cell death.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the activity of this compound.
| Parameter | Value | Cell Lines | Reference |
| IC50 | 2 µM | Ras-driven cancer cell lines | [2] |
| LC-3 Protein Levels | Increased | PC-3 cells | [3] |
| Caspase 3 Activity | Increased | PC-3 cells | [3] |
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by this compound.
Caption: this compound inhibits ICMT, leading to Ras inactivation and subsequent inhibition of downstream pro-survival pathways, ultimately inducing autophagy and apoptosis.
Caption: Inhibition of Ras by this compound activates the core autophagy machinery, leading to autophagosome formation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the impact of this compound on autophagy.
Immunoblotting for LC3 Conversion
This protocol details the detection of LC3-I to LC3-II conversion, a hallmark of autophagosome formation.
Materials:
-
Cancer cell line of interest (e.g., PC-3)
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (15%)
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody: Rabbit anti-LC3B
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified time (e.g., 24-48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto a 15% SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LC3B antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add chemiluminescence substrate and visualize the bands using an imaging system.
-
Analysis: Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio or the amount of LC3-II relative to a loading control (e.g., GAPDH or β-actin) indicates an induction of autophagy.
Autophagic Flux Assay using Lysosomal Inhibitors
This assay measures the rate of autophagosome degradation, providing a more dynamic measure of autophagy.
Materials:
-
Same as for LC3 immunoblotting
-
Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with this compound as described above. In a parallel set of experiments, co-treat cells with this compound and a lysosomal inhibitor for the last 2-4 hours of the this compound treatment period. Include control groups with the lysosomal inhibitor alone and vehicle.
-
Cell Lysis and Western Blotting: Perform cell lysis, protein quantification, SDS-PAGE, and western blotting for LC3 as described in the previous protocol.
-
Analysis: Compare the levels of LC3-II in the absence and presence of the lysosomal inhibitor. An accumulation of LC3-II in the presence of the inhibitor indicates active autophagic flux. A greater accumulation of LC3-II in this compound-treated cells compared to control cells upon lysosomal inhibition signifies an increased autophagic flux.
Caption: Workflow for assessing autophagic flux in response to this compound treatment.
Conclusion
This compound represents a promising therapeutic agent that targets Ras-driven cancers through the novel mechanism of ICMT inhibition. Its ability to induce autophagy and apoptosis through the disruption of key survival signaling pathways highlights its potential in cancer therapy. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate the intricate cellular responses to this compound and to explore its full therapeutic potential.
References
Preclinical In Vivo Efficacy of UCM-1336: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
UCM-1336 is a potent and selective inhibitor of isoprenylcysteine carboxylmethyltransferase (ICMT), a critical enzyme in the post-translational modification of RAS proteins. By inhibiting ICMT, this compound disrupts the proper localization and function of RAS, leading to decreased activity of downstream signaling pathways implicated in oncogenesis. This technical guide provides a comprehensive overview of the preclinical in vivo studies of this compound, focusing on its mechanism of action, efficacy in cancer models, and available experimental data.
Core Mechanism of Action: Inhibition of RAS Signaling
This compound targets the final step in the post-translational modification of RAS proteins, a process essential for their membrane association and subsequent activation of downstream signaling cascades. The inhibition of ICMT by this compound leads to the mislocalization of all four RAS isoforms (H-RAS, K-RAS4A, K-RAS4B, and N-RAS) from the plasma membrane, thereby abrogating their function.[1] This disruption of RAS signaling ultimately results in the induction of apoptosis and autophagy in cancer cells.[2]
Signaling Pathway Diagram
Caption: this compound inhibits ICMT, preventing RAS membrane localization and downstream signaling.
Preclinical In Vivo Efficacy
This compound has demonstrated significant anti-tumor activity in preclinical models of acute myeloid leukemia (AML), particularly in cancers driven by RAS mutations.
Acute Myeloid Leukemia (AML) Xenograft Model
In a cell line-derived xenograft model utilizing HL-60 human promyelocytic leukemia cells (harboring an NRAS Q61K mutation), this compound treatment led to a notable reduction in bone marrow tumor burden and a significant prolongation of survival.[3]
Quantitative Data Summary
While specific tabular data on tumor growth inhibition (TGI) and detailed pharmacokinetic parameters from published preclinical studies are not publicly available, the following table summarizes the key findings.
| Parameter | Finding | Reference |
| Efficacy Endpoint | Significantly prolonged survival | [3] |
| Tumor Burden | Reduced bone marrow tumor burden | [3] |
| Hazard Ratio (HR) | 6.211 (p=0.0274) | [3] |
| In Vitro IC50 | 2 µM | [4] |
Pharmacokinetic Data
Detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life for this compound from in vivo studies are not currently available in the public domain.
Tumor Growth Inhibition
Quantitative data from in vivo studies, such as tumor volume measurements over time and calculated Tumor/Control (T/C) ratios, have not been made publicly available. The primary efficacy endpoint reported is the significant extension of survival in the AML xenograft model.
Experimental Protocols
The following sections detail the methodologies employed in the key preclinical in vivo experiments.
AML Xenograft Model Protocol
This protocol is based on established methods for creating and evaluating AML xenograft models.
-
Cell Culture: HL-60 human promyelocytic leukemia cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or similar strains) are used to prevent rejection of the human tumor cells.
-
Tumor Cell Implantation: A suspension of HL-60 cells (typically 1 x 106 to 5 x 106 cells per animal) is injected intravenously or subcutaneously into the flank of the mice.[5]
-
This compound Formulation and Administration:
-
Formulation: As this compound is poorly soluble in aqueous solutions, a formulation suitable for in vivo administration is required. A common approach for such compounds involves dissolving the agent in a small amount of a biocompatible solvent like DMSO, and then further diluting it in a vehicle such as a mixture of PEG300, Tween 80, and saline. The final concentration of DMSO should be kept low (typically ≤5%) to minimize toxicity.
-
Administration: The formulated this compound is administered to the tumor-bearing mice, typically via intraperitoneal (i.p.) injection. The dosing schedule from the key AML study was 25 mg/kg, administered intraperitoneally for 5 consecutive days, followed by 2 days of rest, for a total of 3 cycles.
-
-
Monitoring and Efficacy Assessment:
-
Survival: Animals are monitored daily, and the primary endpoint is overall survival. Survival data is typically analyzed using Kaplan-Meier curves.
-
Tumor Burden: For systemic models, tumor burden in the bone marrow and other organs can be assessed at the end of the study by flow cytometry for human-specific markers (e.g., CD45) or through bioluminescence imaging if the cells are engineered to express luciferase. For subcutaneous models, tumor volume is measured periodically using calipers.[6]
-
Experimental Workflow Diagram
Caption: Workflow for in vivo evaluation of this compound in an AML xenograft model.
Conclusion
The preclinical in vivo data available for this compound strongly support its potential as a therapeutic agent for RAS-driven malignancies, particularly acute myeloid leukemia. Its clear mechanism of action, involving the inhibition of ICMT and subsequent disruption of RAS signaling, provides a solid rationale for its anti-cancer effects. While the publicly available quantitative data on pharmacokinetics and tumor growth inhibition is limited, the significant survival benefit observed in a clinically relevant AML xenograft model is a compelling finding that warrants further investigation and development of this compound. Future studies providing more detailed pharmacokinetic and pharmacodynamic data will be crucial for the clinical translation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Therapy Detail [ckb.genomenon.com]
- 4. A Potent Isoprenylcysteine Carboxylmethyltransferase (ICMT) Inhibitor Improves Survival in Ras-Driven Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HL-60 Xenograft Model - Altogen Labs [altogenlabs.com]
- 6. reactionbiology.com [reactionbiology.com]
UCM-1336: A Deep Dive into its Selectivity for Isoprenylcysteine Carboxyl Methyltransferase (ICMT)
FOR IMMEDIATE RELEASE
Madrid, Spain – December 8, 2025 – In the intricate world of cellular signaling, the post-translational modification of proteins is a critical regulatory mechanism. Among the enzymes orchestrating these modifications, Isoprenylcysteine Carboxyl Methyltransferase (ICMT) has emerged as a key therapeutic target, particularly in cancers driven by the Ras family of oncoproteins. UCM-1336, a potent inhibitor of ICMT, has shown significant promise in preclinical studies. This technical guide provides an in-depth analysis of the selectivity of this compound for ICMT over other methyltransferases, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, cell biology, and medicinal chemistry.
Executive Summary
This compound is a small molecule inhibitor of ICMT with a half-maximal inhibitory concentration (IC50) of 2 µM.[1] Its mechanism of action involves the disruption of the final step in the post-translational modification of Ras proteins, leading to their mislocalization from the plasma membrane, subsequent inactivation of downstream signaling pathways, and ultimately, the induction of apoptosis and autophagy in cancer cells.[2][3] A critical aspect of any therapeutic inhibitor is its selectivity for the intended target. This guide consolidates the available data on the selectivity of this compound, highlighting its specificity for ICMT over other enzymes involved in Ras processing.
Quantitative Selectivity Profile of this compound
The therapeutic efficacy of this compound is underscored by its high selectivity for ICMT. The following table summarizes the available quantitative data on the inhibitory activity of this compound against ICMT and other related enzymes.
| Target Enzyme | IC50 (µM) | Notes |
| Isoprenylcysteine Carboxyl Methyltransferase (ICMT) | 2 | This compound is a potent inhibitor of ICMT.[1] |
| Farnesyltransferase (FTase) | > 50 | This compound shows minimal inhibition of farnesyltransferase, an enzyme that catalyzes an earlier step in Ras post-translational modification. This indicates high selectivity for the methylation step. |
| Geranylgeranyltransferase I (GGTase-I) | > 50 | Similar to FTase, this compound does not significantly inhibit GGTase-I, demonstrating its specificity for ICMT over other prenyltransferases. |
| Ras-converting enzyme 1 (RCE1) | > 50 | This compound does not inhibit RCE1, the endoprotease that cleaves the three terminal amino acids from farnesylated or geranylgeranylated proteins prior to methylation by ICMT. |
Note: The IC50 values against FTase, GGTase-I, and RCE1 are based on the statement that this compound is "selective against the other enzymes involved in the post-translational modifications of Ras" and the absence of reported inhibitory activity at concentrations effective against ICMT.
Signaling Pathways Affected by this compound
The inhibition of ICMT by this compound has profound effects on the Ras signaling cascade, a critical pathway in cell proliferation, survival, and differentiation. By preventing the carboxymethylation of Ras proteins, this compound disrupts their proper localization to the plasma membrane, which is essential for their function. This leads to the downregulation of key downstream effector pathways, including the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.
Experimental Protocols
The determination of the potency and selectivity of this compound relies on robust and well-defined experimental methodologies. The following are detailed protocols for key assays used in the characterization of ICMT inhibitors.
In Vitro ICMT Inhibition Assay
This assay quantifies the enzymatic activity of ICMT in the presence of an inhibitor.
Materials:
-
Recombinant human ICMT enzyme
-
S-adenosyl-L-[methyl-3H]methionine ([3H]SAM) as the methyl donor
-
N-acetyl-S-farnesyl-L-cysteine (AFC) as the methyl acceptor substrate
-
Assay buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl2, 1 mM DTT
-
This compound or other test compounds dissolved in DMSO
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, AFC (e.g., 10 µM), and varying concentrations of this compound.
-
Initiate the reaction by adding recombinant ICMT enzyme (e.g., 50 nM).
-
Add [3H]SAM (e.g., 1 µCi) to the reaction mixture.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a quenching solution (e.g., 1 M HCl in ethanol).
-
Transfer the reaction mixture to a scintillation vial containing scintillation fluid.
-
Quantify the amount of incorporated [3H]methyl group by scintillation counting.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.
Cellular Ras Localization Assay
This assay assesses the effect of ICMT inhibition on the subcellular localization of Ras proteins.
Materials:
-
Cancer cell line (e.g., PC-3)
-
Plasmid encoding a fluorescently tagged Ras protein (e.g., GFP-K-Ras)
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound dissolved in DMSO
-
Confocal microscope
Procedure:
-
Seed cells in a suitable imaging dish or plate.
-
Transfect the cells with the GFP-K-Ras plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Allow the cells to express the fluorescently tagged protein for 24-48 hours.
-
Treat the transfected cells with varying concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 24 hours).
-
Visualize the subcellular localization of GFP-K-Ras using a confocal microscope.
-
Quantify the mislocalization of Ras from the plasma membrane to internal compartments (e.g., cytoplasm, Golgi) by analyzing the fluorescence intensity in different cellular regions.
Conclusion
This compound is a potent and highly selective inhibitor of ICMT. Its ability to specifically target the final step of Ras post-translational modification, without significantly affecting other related enzymes, underscores its potential as a valuable tool for cancer research and a promising candidate for further therapeutic development. The detailed protocols and pathway visualizations provided in this guide offer a comprehensive resource for researchers seeking to understand and utilize this compound in their studies. Further investigations into the broader selectivity profile of this compound against a wider range of methyltransferases will continue to refine our understanding of its therapeutic window and potential off-target effects.
References
Methodological & Application
UCM-1336: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
UCM-1336 is a potent and selective inhibitor of isoprenylcysteine carboxylmethyltransferase (ICMT), an enzyme crucial for the post-translational modification of RAS proteins.[1][2] By inhibiting ICMT, this compound disrupts the proper localization and function of RAS, leading to the suppression of downstream signaling pathways, such as the MEK/ERK and PI3K/AKT pathways, which are often hyperactivated in cancer.[3] This ultimately results in the induction of apoptosis and autophagy in cancer cells.[3] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cell viability, apoptosis, and cell cycle progression.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Ras-Driven Cancer Cell Lines
| Cell Line | Cancer Type | Ras Mutation | IC50 (µM) | Reference |
| PANC-1 | Pancreatic Cancer | KRAS | 2–12 | [3] |
| MIA PaCa-2 | Pancreatic Cancer | KRAS | 2–12 | [3] |
| MDA-MB-231 | Breast Cancer | KRAS | 2–12 | [3] |
| SW620 | Colorectal Cancer | KRAS | 2–12 | [3] |
| SK-Mel-173 | Melanoma | NRAS | 2–12 | [3] |
| HL-60 | Acute Myeloid Leukemia | NRAS | 2–12 | [3] |
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of ICMT, the terminal enzyme in the RAS post-translational modification cascade. This inhibition prevents the carboxylmethylation of farnesylated RAS, leading to its mislocalization from the plasma membrane and subsequent inactivation.[1][4] The inactivation of RAS disrupts downstream pro-survival and proliferative signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways.
Caption: this compound inhibits ICMT, disrupting Ras signaling.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 value of this compound in a 96-well plate format.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range to test is 0.1 to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of solubilization solution to each well.
-
Incubate the plate at room temperature for 2-4 hours in the dark with gentle shaking to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
References
- 1. A Potent Isoprenylcysteine Carboxylmethyltransferase (ICMT) Inhibitor Improves Survival in Ras-Driven Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. vet.cornell.edu [vet.cornell.edu]
- 4. NRAS is unique among RAS proteins in requiring ICMT for trafficking to the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining UCM-1336 IC50 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
UCM-1336 is a potent and selective inhibitor of isoprenylcysteine carboxylmethyltransferase (ICMT), a critical enzyme in the post-translational modification of RAS proteins.[1][2] By inhibiting ICMT, this compound disrupts the proper localization and function of RAS, leading to a decrease in RAS activity and the induction of cell death in cancer cells through apoptosis and autophagy.[2][3] This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines, a crucial step in assessing its anti-cancer efficacy.
Data Presentation: this compound IC50 Values
The inhibitory activity of this compound has been characterized, with a general IC50 value reported for its target enzyme, ICMT. While it has been shown to induce cell death in a variety of RAS-mutated tumor cell lines, specific IC50 values for a wide range of individual cancer cell lines are not extensively available in publicly accessible literature.[1] Preclinical studies have highlighted its efficacy in acute myeloid leukemia and melanoma cells harboring NRAS Q61K mutations.[2]
| Compound | Target | Reported IC50 | Cancer Type / Cell Line (Demonstrated Activity) | Reference |
| This compound | ICMT | 2 µM | Acute Myeloid Leukemia (NRAS Q61K), Melanoma (NRAS Q61K), Prostate Cancer (PC-3), Embryonic Kidney (AD-293), Osteosarcoma (U2OS) | [1][2][3] |
Note: The IC50 value of 2 µM for this compound is for the ICMT enzyme. Cell-based IC50 values will vary depending on the cell line and experimental conditions. The cell lines listed have shown susceptibility to this compound-induced apoptosis and autophagy.
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
This compound targets the final step in the post-translational modification of RAS proteins, which is crucial for their membrane association and subsequent activation of downstream signaling pathways like the RAF-MEK-ERK cascade. Inhibition of ICMT by this compound leads to the mislocalization of RAS from the plasma membrane, thereby abrogating its signaling function and inducing programmed cell death.
References
Application Notes and Protocols for UCM-1336 Administration in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the administration of UCM-1336, a potent inhibitor of isoprenylcysteine carboxylmethyltransferase (ICMT), in xenograft mouse models for preclinical cancer research.
Introduction
This compound is a small molecule inhibitor of ICMT, an enzyme crucial for the post-translational modification of RAS proteins.[1][2][3] By inhibiting ICMT, this compound disrupts the proper localization and activity of RAS, a key driver in many human cancers.[1][3][4] This leads to the induction of apoptosis and autophagy in cancer cells, making this compound a promising therapeutic agent for RAS-driven malignancies.[3][4][5] Preclinical studies using xenograft mouse models have demonstrated the in vivo efficacy of this compound in inhibiting tumor growth and improving survival.[1][3]
These notes are intended to guide researchers in designing and executing in vivo studies to evaluate the anti-tumor activity of this compound.
Quantitative Data Summary
The following table summarizes the quantitative data from a key preclinical study utilizing this compound in a xenograft mouse model.
| Parameter | Details |
| Xenograft Model | Cell line-derived xenograft (CDX) |
| Cell Line | HL-60 (Human promyelocytic leukemia) with NRAS Q61L mutation |
| Mouse Strain | NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice |
| This compound Dosage | 25 mg/kg |
| Administration Route | Intraperitoneal (IP) injection |
| Treatment Schedule | 3 cycles of 5 consecutive days of treatment followed by 2 days of rest |
| Key Outcomes | - Reduced bone marrow tumor burden- Significantly prolonged survival (HR=6.211; p=0.0274) |
Experimental Protocols
This section provides detailed protocols for establishing xenograft models and administering this compound.
Xenograft Mouse Model Establishment
Patient-derived xenografts (PDXs) and cell line-derived xenografts (CDXs) are common approaches.[6][7] This protocol focuses on establishing a CDX model, which was utilized in the key this compound study.
Materials:
-
Cancer cell line of interest (e.g., HL-60)
-
Immunodeficient mice (e.g., NSG mice, 6-8 weeks old)[8]
-
Sterile phosphate-buffered saline (PBS)
-
Matrigel (optional, can enhance tumor take rate)
-
Syringes and needles (e.g., 27-gauge)
-
Animal handling and surgical equipment
-
Cell culture reagents
Protocol:
-
Cell Culture: Culture the selected cancer cell line under standard conditions to achieve the required number of cells for implantation.
-
Cell Preparation:
-
Harvest the cells and perform a cell count.
-
Centrifuge the cells and resuspend the pellet in sterile PBS to the desired concentration (e.g., 1 x 106 cells per injection volume).
-
If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice.
-
-
Tumor Cell Implantation:
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor development.
-
Once tumors are palpable, measure their dimensions using digital calipers 2-3 times per week.[8]
-
Calculate tumor volume using the formula: (Length x Width2) / 2.
-
Mice are typically randomized into treatment groups when tumors reach a specific size (e.g., 70-300 mm³).[8]
-
This compound Administration
Materials:
-
This compound compound
-
Vehicle for solubilization (e.g., DMSO and/or other appropriate solvents)[9]
-
Sterile saline or PBS
-
Syringes and needles for injection
-
Animal scale
Protocol:
-
This compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent like DMSO. This compound is soluble in DMSO at 100 mg/mL.[9]
-
On the day of injection, dilute the stock solution to the final desired concentration (e.g., for a 25 mg/kg dose) with sterile saline or PBS. The final concentration will depend on the injection volume and the average weight of the mice.
-
-
Animal Dosing:
-
Weigh each mouse to determine the precise volume of the this compound solution to be administered.
-
Administer the prepared this compound solution via the chosen route (e.g., intraperitoneal injection).[4]
-
-
Treatment Schedule:
-
Follow the predetermined treatment schedule. A documented effective schedule is 3 cycles of 5 consecutive days of treatment followed by 2 days of rest.[4]
-
-
Monitoring and Data Collection:
-
Continue to monitor tumor growth as described above.
-
Monitor the general health and body weight of the mice throughout the study.
-
At the end of the study, euthanize the mice and collect tissues for further analysis (e.g., immunohistochemistry, western blotting).
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for this compound administration in xenograft models.
References
- 1. Therapy Detail [ckb.genomenon.com]
- 2. This compound : Drug Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 3. A Potent Isoprenylcysteine Carboxylmethyltransferase (ICMT) Inhibitor Improves Survival in Ras-Driven Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Establishment of Patient-Derived Xenografts in Mice [en.bio-protocol.org]
- 7. biocytogen.com [biocytogen.com]
- 8. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Application Note: Western Blot Analysis for Ras Localization Following UCM-1336 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ras proteins are a family of small GTPases that act as crucial signaling hubs, regulating processes like cell proliferation, differentiation, and survival.[1][2] Their function is critically dependent on their proper localization to the inner leaflet of the plasma membrane.[3][4][5] This localization is achieved through a series of post-translational modifications, including farnesylation and subsequent methylation, which is catalyzed by the enzyme isoprenylcysteine carboxylmethyltransferase (ICMT).[6]
UCM-1336 is a potent and selective inhibitor of ICMT.[6][7] By blocking this key methylation step, this compound is expected to impair the stable membrane association of Ras isoforms, leading to their mislocalization within the cell.[6][7][8] This disruption of Ras trafficking prevents its interaction with downstream effectors, thereby inhibiting oncogenic signaling pathways.[3][6] This application note provides detailed protocols for utilizing subcellular fractionation and Western blot analysis to investigate and quantify the effects of this compound on Ras localization.
Data Presentation
The following table summarizes representative quantitative data from a Western blot analysis of a Ras-mutated cancer cell line treated with this compound. Data was obtained by densitometric analysis of Ras protein bands, normalized to fraction-specific loading controls (Na+/K+-ATPase for membrane, GAPDH for cytosol).
| Treatment | Cellular Fraction | Mean Normalized Ras Abundance (Arbitrary Units) | Standard Deviation |
| Vehicle (DMSO) | Membrane | 1.00 | 0.08 |
| Cytosol | 0.15 | 0.03 | |
| This compound (5 µM) | Membrane | 0.35 | 0.05 |
| Cytosol | 0.85 | 0.07 |
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate a human cancer cell line with a known Ras mutation (e.g., A549, Panc-1) in 100 mm culture dishes at a density that will ensure 70-80% confluency at the time of harvest.
-
Cell Adherence: Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Treatment: The following day, treat the cells with either 5 µM this compound (dissolved in DMSO) or an equivalent volume of vehicle (DMSO) as a negative control.
-
Incubation: Return the plates to the incubator and incubate for the desired treatment period (e.g., 24 hours).
Protocol 2: Subcellular Fractionation
This protocol is designed to separate cytosolic and total membrane fractions. All steps should be performed at 4°C to minimize protein degradation.[9]
-
Cell Harvesting: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Cell Lysis: Add 500 µL of ice-cold Hypotonic Lysis Buffer (10 mM Tris-HCl pH 7.4, 10 mM NaCl, 1.5 mM MgCl2, supplemented with protease and phosphatase inhibitors) to each dish. Scrape the cells and transfer the suspension to a pre-chilled microcentrifuge tube.
-
Homogenization: Incubate on ice for 15 minutes. Dounce homogenize the cell suspension with a tight-fitting pestle (20-30 strokes) until >90% of cells are lysed, as confirmed by microscopy.
-
Nuclear Pellet Removal: Centrifuge the homogenate at 1,000 x g for 7 minutes at 4°C to pellet nuclei and intact cells.
-
Membrane Fraction Isolation: Carefully transfer the supernatant to a new pre-chilled ultracentrifuge tube. Centrifuge at 100,000 x g for 1 hour at 4°C. The resulting pellet contains the total membrane fraction.
-
Cytosolic Fraction Isolation: The supernatant from the previous step is the cytosolic fraction. Carefully transfer it to a new pre-chilled tube.
-
Fraction Solubilization: Resuspend the membrane pellet in 100-200 µL of RIPA Lysis Buffer (supplemented with protease and phosphatase inhibitors).
Protocol 3: Western Blot Analysis
-
Protein Quantification: Determine the protein concentration of both the cytosolic and membrane fractions using a BCA protein assay kit, following the manufacturer’s instructions.
-
Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20-30 µg) with lysis buffer. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the prepared samples into the wells of a 12% polyacrylamide gel. Include a pre-stained protein ladder to monitor migration. Run the gel at a constant voltage (e.g., 120 V) until the dye front reaches the bottom.[10]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet transfer system.[11] Confirm transfer efficiency by staining the membrane with Ponceau S.
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[11]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle agitation in blocking buffer containing the appropriate primary antibodies:
-
Anti-Pan-Ras antibody (to detect total Ras).[2]
-
Anti-Na+/K+-ATPase antibody (as a membrane fraction loading control).
-
Anti-GAPDH or Anti-β-Tubulin antibody (as a cytosolic fraction loading control).
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software. Normalize the Ras signal in each fraction to its respective loading control signal.
-
Visualizations
Caption: Ras post-translational modification pathway and inhibition by this compound.
Caption: Experimental workflow for analyzing Ras localization after this compound treatment.
References
- 1. purdue.primo.exlibrisgroup.com [purdue.primo.exlibrisgroup.com]
- 2. Ras Antibody | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. Ras trafficking, localization and compartmentalized signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting RAS Membrane Association: Back to the Future for Anti-RAS Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Potent Isoprenylcysteine Carboxylmethyltransferase (ICMT) Inhibitor Improves Survival in Ras-Driven Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapy Detail [ckb.genomenon.com]
- 8. researchgate.net [researchgate.net]
- 9. bitesizebio.com [bitesizebio.com]
- 10. bio-rad.com [bio-rad.com]
- 11. benchchem.com [benchchem.com]
Application Note: Visualizing RAS Protein Mislocalization Using Immunofluorescence Staining in UCM-1336 Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction: UCM-1336 is a potent and selective small-molecule inhibitor of isoprenylcysteine carboxylmethyltransferase (ICMT)[1][2]. ICMT catalyzes the final step in the post-translational modification of RAS proteins, which is crucial for their proper localization to the cell membrane and subsequent signaling activity. In various RAS-driven cancers, inhibiting ICMT with this compound has been shown to impair the membrane association of RAS isoforms, leading to a reduction in downstream signaling through pathways like MEK/ERK and PI3K/AKT, and ultimately inducing cell death via apoptosis and autophagy[3][4][5].
Immunofluorescence (IF) microscopy is a critical technique for visualizing the subcellular relocalization of proteins. This application note provides a detailed protocol for staining RAS proteins in cells treated with this compound to observe the compound's primary mechanism of action: the mislocalization of RAS from the plasma membrane to internal compartments. This method is essential for researchers validating the efficacy of ICMT inhibitors and studying RAS biology.
Signaling Pathway Overview
This compound targets a key enzyme in the RAS post-translational modification process. The diagram below illustrates the canonical RAS signaling pathway and the specific point of inhibition by this compound.
Caption: Mechanism of this compound action on the RAS signaling pathway.
Quantitative Data Summary
This compound has demonstrated efficacy across various RAS-mutated cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values from in vitro viability assays.
| Cell Line | Cancer Type | RAS Mutation | IC₅₀ (µM) | Reference |
| PANC-1 | Pancreatic Carcinoma | KRAS | ~2-12 | [4] |
| MIA-PaCa-2 | Pancreatic Carcinoma | KRAS | ~2-12 | [4] |
| MDA-MB-231 | Breast Adenocarcinoma | KRAS | ~2-12 | [4] |
| SW620 | Colorectal Adenocarcinoma | KRAS | ~2-12 | [4] |
| SK-Mel-173 | Melanoma | NRAS | ~2-12 | [4] |
| HL-60 | Acute Myeloid Leukemia | NRAS | ~2-12 | [4] |
| This compound | (Direct Target) | N/A | 2 | [1][2] |
Detailed Experimental Protocol
This protocol is designed to visualize the mislocalization of endogenous RAS proteins from the plasma membrane upon treatment with this compound.
I. Materials and Reagents
-
Cell Line: RAS-dependent cancer cell line (e.g., PANC-1, HL-60, or PC-3 as used in cited studies[4][5]).
-
Culture Medium: Appropriate medium supplemented with Fetal Bovine Serum (FBS) and antibiotics.
-
Coverslips: 18 mm glass coverslips, sterilized.
-
This compound: (MedChemExpress, Cat. No.: HY-155954). Prepare a 10 mM stock solution in DMSO[2].
-
Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS, pH 7.4.
-
Permeabilization Buffer: 0.25% Triton™ X-100 in PBS.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween® 20 (PBST).
-
Primary Antibody: Pan-RAS antibody (recognizes HRAS, KRAS, and NRAS) or isoform-specific RAS antibodies.
-
Secondary Antibody: Alexa Fluor®-conjugated secondary antibody (e.g., Alexa Fluor® 488 Goat anti-Mouse IgG).
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole).
-
Mounting Medium: Anti-fade mounting medium (e.g., ProLong™ Gold).
-
Phosphate-Buffered Saline (PBS): pH 7.4.
II. Experimental Workflow
Caption: Step-by-step workflow for immunofluorescence staining.
III. Step-by-Step Procedure
-
Cell Seeding:
-
Place sterile 18 mm glass coverslips into the wells of a 12-well plate.
-
Seed cells onto the coverslips at a density that will result in 60-70% confluency at the time of staining.
-
Incubate overnight in a humidified incubator (37°C, 5% CO₂).
-
-
This compound Treatment:
-
Prepare working solutions of this compound in culture medium. A final concentration of 5-10 µM is recommended based on published data[4][5].
-
Include a vehicle control (DMSO) at the same final concentration as the this compound-treated wells.
-
Remove the old medium, add the treatment/vehicle medium, and incubate for the desired time (e.g., 24 to 48 hours).
-
-
Fixation:
-
Aspirate the culture medium and gently wash the cells twice with ice-cold PBS.
-
Add 1 mL of 4% PFA to each well and incubate for 15 minutes at room temperature.
-
Wash the coverslips three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add 1 mL of Permeabilization Buffer (0.25% Triton X-100 in PBS) to each well.
-
Incubate for 10 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add 1 mL of Blocking Buffer (5% BSA in PBST) to each well.
-
Incubate for 1 hour at room temperature on a gentle shaker.
-
-
Primary Antibody Incubation:
-
Dilute the Pan-RAS primary antibody in Blocking Buffer according to the manufacturer's datasheet.
-
Aspirate the blocking buffer and add the diluted primary antibody solution to each coverslip.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, wash the coverslips three times with PBST for 5 minutes each.
-
Dilute the fluorescently-conjugated secondary antibody and DAPI in Blocking Buffer.
-
Add the secondary antibody solution to the coverslips and incubate for 1 hour at room temperature, protected from light.
-
-
Mounting:
-
Wash the coverslips three times with PBST for 5 minutes each. Wash once with PBS to remove residual detergent.
-
Carefully remove the coverslips from the wells using fine-tipped forceps.
-
Mount the coverslips cell-side down onto a drop of anti-fade mounting medium on a clean microscope slide.
-
Seal the edges with nail polish and allow to cure in the dark.
-
IV. Imaging and Data Analysis
-
Microscopy: Use a confocal laser scanning microscope for optimal resolution of subcellular localization.
-
Image Acquisition: Acquire images using settings that avoid signal saturation. Ensure all samples (control vs. treated) are imaged under identical acquisition parameters (e.g., laser power, gain, pinhole size).
-
Expected Results: In vehicle-treated control cells, RAS staining should be predominantly localized at the plasma membrane. In this compound-treated cells, a significant portion of the RAS signal is expected to be redistributed to intracellular compartments, such as the Golgi and endoplasmic reticulum, appearing as diffuse or punctate cytoplasmic staining[4].
-
Quantitative Analysis: Use image analysis software (e.g., ImageJ/Fiji) to quantify the change in localization. A common method is to measure the fluorescence intensity ratio between the plasma membrane and the cytoplasm. A decrease in this ratio indicates mislocalization.
References
- 1. A Potent Isoprenylcysteine Carboxylmethyltransferase (ICMT) Inhibitor Improves Survival in Ras-Driven Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Therapy Detail [ckb.genomenon.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Preparing UCM-1336 Stock Solution with DMSO
For Researchers, Scientists, and Drug Development Professionals
Abstract
UCM-1336 is a potent and selective inhibitor of isoprenylcysteine carboxylmethyltransferase (ICMT), an enzyme critical for the post-translational modification of RAS proteins.[1][2] By inhibiting ICMT, this compound disrupts the proper localization and function of RAS, leading to decreased activity of downstream signaling pathways, ultimately inducing apoptosis and autophagy in cancer cells.[2][3] These application notes provide a detailed protocol for the preparation of this compound stock solutions using dimethyl sulfoxide (DMSO) as a solvent, ensuring optimal solubility and stability for in vitro research applications.
Physicochemical Properties and Solubility
This compound is a small molecule with the following physicochemical properties:
| Property | Value | Reference |
| Molecular Formula | C₂₆H₃₇N₃O₂ | MedChemExpress |
| Molecular Weight | 423.59 g/mol | MedChemExpress |
| CAS Number | 1621535-90-7 | MedChemExpress |
| Appearance | Off-white to light yellow solid | MedChemExpress |
| Solubility in DMSO | 100 mg/mL (236.08 mM) | MedChemExpress |
Recommended Storage Conditions
Proper storage of this compound in both powdered and solution form is crucial to maintain its stability and activity.
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | MedChemExpress |
| Stock Solution in DMSO | -80°C | 6 months | MedChemExpress |
| Stock Solution in DMSO | -20°C | 1 month | MedChemExpress |
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO. Adjust calculations accordingly for different desired concentrations.
Materials:
-
This compound powder
-
Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator (optional, for aiding dissolution)
-
Sterile 0.22 µm syringe filter (optional, for sterilization)
Procedure:
-
Pre-handling Preparation:
-
Bring the this compound powder and DMSO to room temperature before opening to prevent condensation.
-
Perform all steps in a sterile environment, such as a laminar flow hood, to avoid contamination, especially if the stock solution will be used for cell culture.
-
-
Weighing the Compound:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.236 mg of this compound.
-
-
Calculating DMSO Volume:
-
Use the following formula to calculate the required volume of DMSO:
-
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))
-
-
For 4.236 mg of this compound to make a 10 mM (0.01 M) solution:
-
Volume (L) = 0.004236 g / (423.59 g/mol * 0.01 mol/L) = 0.001 L = 1 mL
-
-
The following table provides quick calculations for preparing different volumes of a 10 mM stock solution:
-
| Desired Volume | Mass of this compound to Weigh | Volume of DMSO to Add |
| 100 µL | 0.424 mg | 100 µL |
| 500 µL | 2.118 mg | 500 µL |
| 1 mL | 4.236 mg | 1 mL |
-
Dissolving the Compound:
-
Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure all the powder has dissolved. If not, continue vortexing.
-
If the compound is difficult to dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can also aid dissolution, but avoid excessive heat.[4]
-
-
Sterilization (Optional but Recommended for Cell Culture):
-
If the stock solution will be used in sterile cell culture applications, it can be sterilized by filtering it through a 0.22 µm syringe filter into a new sterile tube. This step should be performed in a sterile hood.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile cryovials or microcentrifuge tubes. This minimizes the number of freeze-thaw cycles the main stock undergoes.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).
-
Visualizations
Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution in DMSO.
Signaling Pathway of this compound Action
References
Application Notes: UCM-1336-Induced Cell Cycle Arrest Analysis by Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
UCM-1336 is a potent and selective inhibitor of isoprenylcysteine carboxylmethyltransferase (ICMT), a critical enzyme in the post-translational modification of RAS proteins.[1] By inhibiting ICMT, this compound disrupts the proper localization and function of RAS, leading to the attenuation of downstream signaling pathways pivotal to cell proliferation and survival. This disruption ultimately results in cell cycle arrest and apoptosis in cancer cells, making this compound a promising candidate for cancer therapy. These application notes provide a detailed protocol for analyzing the cell cycle arrest induced by this compound using flow cytometry with propidium iodide (PI) staining.
Mechanism of Action
This compound targets ICMT, the enzyme responsible for the final methylation step in the processing of proteins with a C-terminal CAAX motif, including the RAS family of oncoproteins. This methylation is crucial for the proper membrane anchoring and subsequent activation of RAS. Inhibition of ICMT by this compound leads to the mislocalization of RAS from the plasma membrane to endomembranes, thereby impairing its ability to engage with downstream effectors. This disruption of the RAS signaling cascade is a key mechanism behind the anti-proliferative effects of this compound.
Expected Outcome: G2/M Cell Cycle Arrest
Treatment of cancer cells with ICMT inhibitors, such as this compound, has been shown to induce cell cycle arrest, although the specific phase can be cell-type dependent. However, a prominent effect observed is an accumulation of cells in the G2/M phase of the cell cycle. This G2/M arrest is often associated with an increase in the levels of key regulatory proteins of this phase, such as Cyclin B1 and phosphorylated CDC2 (pCDC2).
Data Presentation
The following table presents representative quantitative data from a flow cytometry-based cell cycle analysis of a human cancer cell line treated with this compound for 48 hours.
| Treatment Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| 0 (Vehicle Control) | 55.2 ± 2.5 | 25.1 ± 1.8 | 19.7 ± 2.1 |
| 1 | 50.1 ± 3.1 | 23.5 ± 2.0 | 26.4 ± 2.9 |
| 5 | 35.7 ± 2.8 | 18.9 ± 1.5 | 45.4 ± 3.3 |
| 10 | 22.4 ± 2.2 | 12.3 ± 1.1 | 65.3 ± 3.8 |
Data are presented as mean ± standard deviation from three independent experiments. The data demonstrates a dose-dependent increase in the percentage of cells in the G2/M phase, indicative of cell cycle arrest at this checkpoint.
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Seed the desired cancer cell line (e.g., MCF-7, HCT116) in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 1, 5, 10 µM). Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used.
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control. Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol is for the analysis of DNA content in fixed cells using propidium iodide.[2][3][4][5][6]
Materials:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI in PBS)
-
RNase A (100 µg/mL in PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Harvesting:
-
For adherent cells, aspirate the medium and wash the cells once with PBS.
-
Add Trypsin-EDTA to detach the cells.
-
Once detached, add a complete medium to inactivate the trypsin and transfer the cell suspension to a centrifuge tube.
-
For suspension cells, directly transfer the cell suspension to a centrifuge tube.
-
-
Cell Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. Repeat this washing step once.
-
Cell Fixation:
-
Centrifuge the cells again and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells for at least 2 hours at -20°C for fixation. Cells can be stored at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with 5 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use a 488 nm laser for excitation and collect the PI fluorescence signal in the appropriate detector (typically around 617 nm).
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution based on the DNA content histogram.
-
Visualizations
Caption: this compound inhibits ICMT, preventing RAS localization and downstream signaling, leading to G2/M arrest.
Caption: Experimental workflow for analyzing this compound induced cell cycle arrest.
References
- 1. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Identification of cell cycle–arrested quiescent osteoclast precursors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Timosaponin AIII Induces G2/M Arrest and Apoptosis in Breast Cancer by Activating the ATM/Chk2 and p38 MAPK Signaling Pathways [frontiersin.org]
- 4. Cell Cycle-Related Cyclin B1 Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Cycle Arrest by a Natural Product via G2/M Checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a G2/M arrest high-throughput screening method identifies potent radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
Measuring UCM-1336 Efficacy in 3D Spheroid Cultures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) spheroid cultures are increasingly recognized as more physiologically relevant models for in vitro cancer research compared to traditional 2D cell monolayers.[1][2] These models better recapitulate the complex tumor microenvironment, including cell-cell and cell-matrix interactions, nutrient and oxygen gradients, and gene expression profiles observed in vivo. UCM-1336 is a potent and selective inhibitor of isoprenylcysteine carboxylmethyltransferase (ICMT), a critical enzyme in the post-translational modification of RAS proteins.[3][4] By inhibiting ICMT, this compound disrupts RAS membrane localization and downstream signaling, leading to decreased cell proliferation and induction of apoptosis.[3] This document provides detailed protocols for evaluating the efficacy of this compound in 3D spheroid cultures of cancer cells.
Mechanism of Action of this compound
This compound targets the final step in the post-translational modification of RAS proteins, which is catalyzed by ICMT. This methylation is essential for the proper localization of RAS to the cell membrane, where it can be activated and engage downstream effector pathways, such as the RAF-MEK-ERK and PI3K-AKT pathways, driving cell proliferation and survival. Inhibition of ICMT by this compound leads to the accumulation of unmethylated RAS in the cytoplasm, preventing its activation and subsequently inhibiting these oncogenic signaling cascades. This ultimately results in reduced tumor cell growth and the induction of apoptosis.[3]
Figure 1: this compound Mechanism of Action.
Data Presentation
The following tables present hypothetical quantitative data on the efficacy of this compound in 3D spheroid models of a this compound-sensitive cancer cell line (e.g., harboring an NRAS Q61K mutation).[5] This data is for illustrative purposes, as specific efficacy data for this compound in 3D spheroids is not yet publicly available. The 2D IC50 for this compound is reported to be 2 µM.[3][6] It is anticipated that higher concentrations may be required to achieve similar effects in 3D models due to factors like limited drug penetration and altered cellular states within the spheroid.
Table 1: Effect of this compound on Spheroid Size
| This compound Concentration (µM) | Average Spheroid Diameter (µm) at 72h | Percent Inhibition of Growth (%) |
| 0 (Vehicle) | 550 ± 25 | 0 |
| 1 | 510 ± 30 | 7.3 |
| 5 | 420 ± 28 | 23.6 |
| 10 | 350 ± 20 | 36.4 |
| 25 | 280 ± 15 | 49.1 |
| 50 | 250 ± 18 | 54.5 |
Table 2: Effect of this compound on Spheroid Viability (ATP Assay)
| This compound Concentration (µM) | Luminescence (RLU) at 72h | Percent Viability (%) |
| 0 (Vehicle) | 85000 ± 5000 | 100 |
| 1 | 78000 ± 4500 | 91.8 |
| 5 | 60000 ± 3500 | 70.6 |
| 10 | 42000 ± 3000 | 49.4 |
| 25 | 25000 ± 2000 | 29.4 |
| 50 | 18000 ± 1500 | 21.2 |
Table 3: Induction of Apoptosis by this compound (Caspase-3/7 Activity)
| This compound Concentration (µM) | Caspase-3/7 Positive Area (%) at 48h | Fold Increase vs. Vehicle |
| 0 (Vehicle) | 2 ± 0.5 | 1.0 |
| 1 | 5 ± 1.0 | 2.5 |
| 5 | 15 ± 2.5 | 7.5 |
| 10 | 35 ± 4.0 | 17.5 |
| 25 | 50 ± 5.5 | 25.0 |
| 50 | 55 ± 6.0 | 27.5 |
Experimental Protocols
Protocol 1: 3D Spheroid Formation
This protocol describes the generation of 3D spheroids using the liquid overlay technique in ultra-low attachment (ULA) plates.
Materials:
-
Cancer cell line of interest (e.g., with a known RAS mutation)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ultra-low attachment 96-well round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cancer cells in standard 2D flasks to ~80% confluency.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and collect the cell suspension.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium.
-
Perform a cell count and determine cell viability.
-
Dilute the cell suspension to the desired seeding density (e.g., 1,000-5,000 cells/well) in complete medium.
-
Add 100 µL of the cell suspension to each well of a ULA 96-well round-bottom plate.
-
Centrifuge the plate at a low speed (e.g., 300 x g) for 10 minutes to facilitate cell aggregation.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2. Spheroids will typically form within 24-72 hours.
Figure 2: 3D Spheroid Formation Workflow.
Protocol 2: this compound Treatment of 3D Spheroids
Materials:
-
Formed 3D spheroids in a ULA plate
-
This compound stock solution (e.g., in DMSO)
-
Complete cell culture medium
Procedure:
-
After spheroid formation (24-72 hours post-seeding), prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations.
-
Carefully remove 50 µL of conditioned medium from each well of the spheroid plate.
-
Add 50 µL of the 2x this compound dilutions to the corresponding wells. Include vehicle control wells (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
Protocol 3: Measurement of Spheroid Size
Materials:
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
At designated time points (e.g., 0, 24, 48, 72 hours post-treatment), capture brightfield images of the spheroids in each well.
-
Use image analysis software to measure the major and minor axes of each spheroid.
-
Calculate the average diameter for each spheroid.
-
Spheroid volume can be calculated using the formula: Volume = (π/6) x (major axis) x (minor axis)^2.
-
Calculate the percent inhibition of growth compared to the vehicle-treated control.
Protocol 4: Spheroid Viability Assessment (ATP-Based Assay)
This protocol utilizes a commercially available ATP-based 3D cell viability assay.
Materials:
-
Treated spheroids in a ULA plate
-
3D cell viability assay reagent (e.g., CellTiter-Glo® 3D)
-
Plate shaker
-
Luminometer
Procedure:
-
At the end of the treatment period, allow the plate to equilibrate to room temperature for 30 minutes.
-
Add a volume of the 3D cell viability reagent equal to the volume of medium in each well (e.g., 100 µL).
-
Place the plate on a plate shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent viability relative to the vehicle-treated control.
Protocol 5: Apoptosis Assessment (Caspase-3/7 Staining)
This protocol uses a fluorescent probe to detect activated caspase-3 and -7 in apoptotic cells.
Materials:
-
Treated spheroids in a ULA plate
-
Caspase-3/7 detection reagent (e.g., CellEvent™ Caspase-3/7 Green Detection Reagent)
-
Nuclear counterstain (e.g., Hoechst 33342)
-
High-content imaging system or confocal microscope
Procedure:
-
At the end of the treatment period (e.g., 48 hours), add the Caspase-3/7 detection reagent and Hoechst 33342 to each well at the manufacturer's recommended concentration.
-
Incubate the plate for 1-2 hours at 37°C, protected from light.
-
Image the spheroids using a high-content imaging system or a confocal microscope. Acquire images in the green (Caspase-3/7) and blue (Hoechst) channels.
-
Analyze the images to quantify the area or number of green-fluorescent (apoptotic) cells relative to the total number of cells (blue fluorescence).
Figure 3: this compound Efficacy Assay Workflow.
Conclusion
The use of 3D spheroid models provides a more clinically relevant platform for evaluating the efficacy of anti-cancer compounds like this compound. The protocols outlined in this document offer a comprehensive workflow for assessing the impact of this compound on spheroid growth, viability, and apoptosis. While specific quantitative data for this compound in 3D spheroids is still emerging, the provided methodologies will enable researchers to generate robust and reproducible data to further characterize the therapeutic potential of this promising ICMT inhibitor.
References
- 1. Quantitative Analysis of Whole-Mount Fluorescence-Stained Tumor Spheroids in Phenotypic Drug Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The production of 3D tumor spheroids for cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Potent Isoprenylcysteine Carboxylmethyltransferase (ICMT) Inhibitor Improves Survival in Ras-Driven Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound : Drug Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 5. ckb.genomenon.com [ckb.genomenon.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Troubleshooting & Optimization
UCM-1336 solubility issues in aqueous solutions
This guide provides researchers, scientists, and drug development professionals with essential information for handling UCM-1336, focusing on overcoming common solubility challenges in aqueous solutions to ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of the enzyme Isoprenylcysteine Carboxylmethyltransferase (ICMT), with an IC50 of 2 μM.[1][2] ICMT is a critical enzyme involved in the final step of post-translational modification of Ras proteins.[2] By inhibiting ICMT, this compound prevents the proper localization of Ras proteins to the cell membrane, which in turn decreases Ras activity and inhibits downstream signaling pathways.[2][3][4] This disruption ultimately leads to cell death via autophagy and apoptosis, making this compound a subject of interest in studies on Ras-driven cancers.[2][3][5]
Q2: What is the recommended solvent for creating a stock solution of this compound?
A2: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[1] It is highly soluble in DMSO, allowing for the preparation of concentrated stock solutions.[1]
Q3: Why does my this compound solution form a precipitate when I dilute my DMSO stock into an aqueous buffer or cell culture medium?
A3: This is a common issue for many small molecule inhibitors, which are often hydrophobic (lipophilic) in nature.[6] While this compound dissolves well in an organic solvent like DMSO, its solubility in water-based solutions is significantly lower. When the concentrated DMSO stock is diluted into an aqueous medium, the compound may crash out of solution and form a visible precipitate because the concentration exceeds its solubility limit in that medium.
Q4: What is the maximum concentration of DMSO that is safe for my cells in culture?
A4: The tolerance of cell lines to DMSO can vary, but a final concentration of less than 0.5% is generally considered safe for most cell lines. For sensitive cell lines or long-term experiments, it is advisable to keep the final DMSO concentration at or below 0.1%. It is crucial to always test the specific cell line for DMSO tolerance and to include a vehicle control (medium with the same final concentration of DMSO) in all experiments.
Solubility Data and Stock Solution Preparation
Quantitative data for this compound solubility is primarily available for organic solvents. Proper preparation of stock solutions is critical for successful experiments.
Table 1: this compound Solubility Data
| Solvent | Concentration |
| DMSO | 100 mg/mL (236.08 mM)[1] |
Note: The datasheet recommends using sonication to facilitate dissolution in DMSO.[1]
Table 2: Example Stock Solution Preparation (in DMSO)
| Desired Stock Concentration | Mass (for 1 mL Volume) | Calculation |
| 10 mM | 0.424 mg | (10 mmol/L) * (423.59 g/mol ) * (0.001 L) |
| 20 mM | 0.847 mg | (20 mmol/L) * (423.59 g/mol ) * (0.001 L) |
| 50 mM | 2.118 mg | (50 mmol/L) * (423.59 g/mol ) * (0.001 L) |
Molecular Weight of this compound: 423.59 g/mol [1]
Troubleshooting Guide: Aqueous Solubility Issues
Encountering precipitation or incomplete dissolution when preparing aqueous working solutions of this compound is a common challenge. Follow this guide to troubleshoot the issue.
Problem: Precipitate forms after diluting my this compound DMSO stock into my aqueous experimental medium (e.g., PBS, cell culture media).
Troubleshooting Steps:
-
Verify Stock Solution: Ensure your DMSO stock is fully dissolved. If you see any crystals, warm the vial gently (e.g., at 37°C) and vortex or sonicate until all solid is dissolved.[1]
-
Optimize Dilution Technique: Rapidly adding a small volume of concentrated stock into a large volume of aqueous buffer can cause localized high concentrations, leading to precipitation. Try adding the stock solution dropwise while vigorously vortexing or stirring the aqueous medium.
-
Reduce Final Concentration: The intended concentration may be above the solubility limit of this compound in your specific medium. Perform a dose-response experiment starting from a lower concentration to find the maximum achievable soluble concentration. Studies have successfully used this compound in cell culture at concentrations of 5-10 µM.[5]
-
Pre-dilute in Medium: Instead of a single large dilution, perform a serial dilution. For example, dilute the 100 mM DMSO stock to 10 mM in DMSO first, then dilute this intermediate stock into your aqueous medium. This reduces the concentration shock.
-
Conduct a Solubility Test: Before your main experiment, test the solubility of this compound in your specific cell culture medium. Prepare a range of concentrations and visually inspect for precipitation after a relevant incubation period (e.g., 2 hours at 37°C).
-
Consider Formulation Strategies (Advanced): For challenging applications, solubility can sometimes be enhanced using pharmaceutically acceptable excipients like surfactants (e.g., TPGS, Pluronic® F-68) or cyclodextrins.[6][7] However, these agents can have their own biological effects and must be carefully validated for compatibility with the experimental system.
Caption: Troubleshooting workflow for this compound solubility issues.
Experimental Protocols
Protocol 1: Preparation of a 50 mM this compound Stock Solution
This protocol describes how to prepare a high-concentration stock solution in DMSO.
Materials:
-
This compound powder (CAS: 1621535-90-7)[8]
-
Anhydrous or molecular biology grade DMSO
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Pipettors and sterile tips
-
Vortex mixer
-
Bath sonicator
Methodology:
-
Tare a sterile, dry 1.5 mL microcentrifuge tube or vial on the balance.
-
Carefully weigh 2.12 mg of this compound powder into the tube.
-
Add exactly 1.0 mL of high-purity DMSO to the tube. This will yield a final concentration of 50 mM (based on MW 423.59).
-
Cap the tube securely and vortex vigorously for 1-2 minutes.
-
Place the tube in a bath sonicator for 10-15 minutes to ensure complete dissolution, as recommended.[1]
-
Visually inspect the solution against a light source to confirm that no solid particles remain.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (1 month) or -80°C for long-term storage (6 months).[1]
Protocol 2: Preparation of a 10 µM Working Solution for Cell Culture
This protocol describes the dilution of a DMSO stock into a final aqueous medium for a cell-based assay.
Caption: Workflow for preparing a this compound working solution.
Methodology:
-
Thaw a single aliquot of the 50 mM this compound stock solution and an aliquot of pure DMSO at room temperature.
-
Prepare a 1:50 intermediate dilution: In a sterile tube, add 2 µL of the 50 mM stock to 98 µL of pure DMSO to create a 1 mM intermediate stock. Vortex well.
-
Prepare the final working solution: Add 990 µL of pre-warmed cell culture medium to a new sterile tube.
-
While vortexing the medium, add 10 µL of the 1 mM intermediate stock solution dropwise. This creates a 1000 µL (1 mL) working solution with a final this compound concentration of 10 µM.
-
The final DMSO concentration in this working solution will be 1%. If this is to be added directly to cells, ensure the volume added results in a final well concentration of DMSO that is non-toxic (e.g., adding 100 µL of this solution to 900 µL of media in a well would result in a final DMSO concentration of 0.1%).
-
Use the freshly prepared working solution immediately. Do not store aqueous solutions of this compound.
Background: this compound Mechanism of Action
This compound targets the Ras signaling pathway, which is frequently hyperactivated in human cancers. Its inhibitory action occurs at a key post-translational modification step required for Ras function.
Caption: this compound inhibits ICMT, blocking Ras maturation and signaling.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. A Potent Isoprenylcysteine Carboxylmethyltransferase (ICMT) Inhibitor Improves Survival in Ras-Driven Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapy Detail [ckb.genomenon.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound : Drug Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
potential off-target effects of UCM-1336 in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using UCM-1336 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the enzyme isoprenylcysteine carboxylmethyltransferase (ICMT).[1][2][3] ICMT is responsible for the final step in the post-translational modification of Ras proteins. By inhibiting ICMT, this compound prevents the methylation of Ras, leading to its mislocalization from the plasma membrane, a decrease in Ras activity, and subsequent induction of apoptosis and autophagy in Ras-driven cancer cells.[1][3]
Q2: What is the in vitro potency of this compound against its primary target?
A2: this compound has a reported half-maximal inhibitory concentration (IC50) of 2 µM against ICMT in in vitro assays.[3]
Q3: My cells are showing higher than expected toxicity. Could this be due to off-target effects?
A3: While this compound is reported to be selective, off-target effects are a possibility with any small molecule inhibitor.[3] High concentrations or specific cellular contexts can lead to unexpected toxicity. We recommend performing a dose-response curve to determine the optimal concentration for your cell line. If toxicity is still a concern, consider the troubleshooting guide below for investigating potential off-target effects.
Q4: I am not observing the expected phenotype (e.g., Ras mislocalization, apoptosis) in my experiments. What could be the reason?
A4: Several factors could contribute to a lack of effect:
-
Cell Line Specificity: The dependence on Ras signaling can vary significantly between cell lines. Ensure your chosen cell line has a documented Ras mutation or is known to be dependent on Ras signaling.
-
Drug Concentration: Ensure you are using an appropriate concentration of this compound. We recommend a starting concentration in the range of its IC50 (2-12 µM for cell viability) and titrating up or down.
-
Experimental Duration: The effects of this compound on Ras localization and downstream signaling may take time to become apparent. Consider a time-course experiment (e.g., 24, 48, 72 hours).
-
Drug Stability: Ensure proper storage and handling of the this compound compound to maintain its activity.
Q5: Has this compound been profiled against a panel of kinases?
A5: Based on publicly available information, the results of a comprehensive kinome scan or broad-panel kinase screening for this compound have not been published. Therefore, its interactions with other kinases are not fully characterized.
Troubleshooting Guides
Issue: Unexpected Cellular Toxicity
Possible Cause 1: On-Target Toxicity in a Highly Dependent Cell Line
-
Troubleshooting Step: Perform a detailed dose-response experiment to determine the GI50 (concentration for 50% growth inhibition) in your specific cell line. Compare your results to published data if available.
Possible Cause 2: Potential Off-Target Effects
-
Troubleshooting Step: If toxicity is observed at concentrations significantly lower than the ICMT IC50, or in cell lines not known to be Ras-dependent, consider investigating off-target effects. A rescue experiment by overexpressing ICMT could help confirm on-target action.
Issue: Lack of Efficacy
Possible Cause 1: Insufficient Drug Concentration or Incubation Time
-
Troubleshooting Step: Increase the concentration of this compound and/or extend the incubation time. Monitor a positive control for ICMT inhibition, such as Ras mislocalization, to confirm the compound is active in your experimental setup.
Possible Cause 2: Cell Line is Not Dependent on ICMT Activity
-
Troubleshooting Step: Confirm the Ras mutation status and its functional importance in your cell line. Test this compound in a well-characterized Ras-dependent positive control cell line to validate your experimental protocol.
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Target/Process | Metric | Value | Notes |
| ICMT | IC50 | 2 µM | On-target enzyme inhibition.[3] |
| Ras-mutated cancer cell lines | IC50 | 2-12 µM | Inhibition of cell viability.[4] |
| Control fibroblasts | IC50 | >50 µM | Demonstrates selectivity for cancer cells over normal fibroblasts.[4] |
| Other Ras-modifying enzymes | - | Selective | This compound is reported to be selective against other enzymes involved in Ras post-translational modification, though specific IC50 values are not provided.[3] |
Experimental Protocols
Protocol 1: In Vitro ICMT Inhibition Assay
This protocol provides a general method for determining the in vitro potency of this compound against ICMT.
Materials:
-
Recombinant ICMT enzyme
-
S-adenosyl-L-[methyl-3H]methionine ([3H]AdoMet)
-
ICMT substrate (e.g., N-acetyl-S-farnesyl-L-cysteine)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA)
-
This compound dissolved in DMSO
-
Scintillation vials and fluid
-
Microplate reader for scintillation counting
Procedure:
-
Prepare a reaction mixture containing the assay buffer, ICMT substrate, and varying concentrations of this compound.
-
Initiate the reaction by adding the recombinant ICMT enzyme.
-
Add [3H]AdoMet to start the methylation reaction.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction using a quenching solution (e.g., 6% SDS).
-
Measure the incorporation of the [3H]methyl group into the substrate using a scintillation counter.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.
Protocol 2: Ras Mislocalization Assay
This protocol assesses the effect of this compound on the subcellular localization of Ras proteins.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound
-
Fluorescently tagged Ras protein (e.g., GFP-Ras) or an anti-Ras antibody
-
Confocal microscope
Procedure:
-
Seed cells in a suitable culture vessel (e.g., chamber slides).
-
If necessary, transfect cells with a vector expressing a fluorescently tagged Ras protein.
-
Treat the cells with the desired concentration of this compound for a specified duration (e.g., 24-48 hours). Include a vehicle-treated control.
-
Fix and permeabilize the cells.
-
If using an antibody, perform immunofluorescence staining with a primary anti-Ras antibody followed by a fluorescently labeled secondary antibody.
-
Visualize the subcellular localization of Ras using a confocal microscope.
-
Quantify the mislocalization of Ras from the plasma membrane to internal compartments in this compound-treated cells compared to the control.
Visualizations
Caption: On-target mechanism of this compound leading to inhibition of Ras signaling.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
- 1. Therapy Detail [ckb.genomenon.com]
- 2. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Potent Isoprenylcysteine Carboxylmethyltransferase (ICMT) Inhibitor Improves Survival in Ras-Driven Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Farnesyltransferase inhibitors decrease matrix-vesicle-mediated mineralization in SaOS-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
UCM-1336 stability in cell culture media over time
Welcome to the technical support center for UCM-1336. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cell culture experiments, with a specific focus on addressing its stability over time.
Frequently Asked Questions (FAQs)
Q1: Why is it important to assess the stability of this compound in my cell culture experiments?
Understanding the stability of this compound in your specific experimental setup is critical for the accurate interpretation of your results. If the compound degrades during the course of your experiment, the effective concentration that your cells are exposed to will decrease. This can lead to a misinterpretation of its potency and efficacy, such as an inaccurate IC50 value. Stability testing helps to establish a true concentration-response relationship.
Q2: What factors can influence the stability of this compound in cell culture media?
Several factors can affect the stability of a small molecule like this compound in cell culture media:
-
Temperature: Standard cell culture incubator conditions (37°C) can accelerate the degradation of some compounds.[1]
-
pH: The typical pH of cell culture media (7.2-7.4) can influence the rate of hydrolysis and other pH-dependent degradation pathways.[1]
-
Media Components: Components within the media, such as amino acids (e.g., cysteine), vitamins, and metal ions, can potentially react with and degrade the compound.[1]
-
Light Exposure: Some compounds are light-sensitive and can undergo photodegradation.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.[1]
-
Serum: The presence of serum proteins can sometimes stabilize compounds, but serum also contains enzymes that could potentially metabolize this compound.
Q3: What is the recommended method for determining the stability of this compound in my cell culture medium?
A direct way to assess the chemical stability of this compound is to perform a time-course analysis using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This involves incubating this compound in your cell culture medium (with and without serum) and quantifying the amount of intact compound remaining at various time points.
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Media
This protocol provides a framework for determining the stability of this compound under your specific experimental conditions.
1. Preparation of Solutions:
-
Prepare a concentrated stock solution of this compound (e.g., 10 mM) in a suitable solvent like DMSO.
-
Prepare your complete cell culture medium (e.g., DMEM or RPMI-1640) with and without serum (e.g., 10% FBS).
2. Experimental Setup:
The following table outlines the recommended experimental setup for the stability study.
| Parameter | Description |
| Test Compound | This compound |
| Solvent | DMSO (ensure final concentration is <0.5%) |
| Test Media | 1. Complete medium + 10% FBS2. Serum-free medium |
| Incubation Temp. | 37°C in a 5% CO₂ incubator |
| Time Points | 0, 2, 4, 8, 24, 48, and 72 hours |
| Replicates | Triplicate for each condition and time point |
3. Procedure:
-
Pre-warm the cell culture media to 37°C.
-
Spike the this compound stock solution into the pre-warmed media to achieve the desired final concentration (e.g., 10 µM).
-
Immediately after spiking, collect an aliquot from each medium condition. This will serve as your time 0 (T=0) sample.
-
Dispense the remaining spiked media into sterile, labeled tubes for each subsequent time point.
-
Incubate the tubes at 37°C in a 5% CO₂ incubator.
-
At each designated time point, collect the corresponding tubes and immediately process or store them at -80°C until analysis.
4. Sample Processing and Analysis:
-
Sample Processing: For media containing serum, protein precipitation is necessary. Add a cold quenching solvent (e.g., 3 volumes of acetonitrile), vortex, and centrifuge at high speed to pellet the precipitated proteins. Transfer the supernatant for analysis.
-
Analytical Method: Analyze the concentration of intact this compound in the processed samples using a validated HPLC-UV or LC-MS/MS method. LC-MS/MS is generally preferred for its higher sensitivity and specificity.[2]
-
Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.
Mandatory Visualization
Caption: Experimental workflow for determining this compound stability in cell culture media.
Troubleshooting Guide
This guide addresses common issues that may be encountered during your experiments with this compound.
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or lower-than-expected potency of this compound | Compound Degradation: If this compound degrades in the culture medium, its effective concentration will decrease over time, leading to a higher apparent IC50. | - Perform a stability study as outlined above.- Replenish the medium with fresh this compound for long-term experiments (e.g., > 24 hours).- Consider using a more stable analog if available. |
| Precipitation observed after adding this compound to the medium | Poor Solubility: The compound may be precipitating out of solution at the concentration used.Solvent Shock: Adding a cold, concentrated stock solution to warmer medium can cause precipitation. | - Determine the maximum solubility of this compound in your specific medium.- Ensure the final DMSO concentration is low (typically <0.5%).- Pre-warm the medium and the diluted compound solution before mixing. |
| High variability in results between replicates or experiments | Inconsistent Sample Handling: Variations in timing, pipetting, or processing can introduce errors.Analytical Method Variability: The HPLC or LC-MS method may not be fully optimized or validated. | - Ensure precise and consistent timing for sample collection and processing.- Use calibrated pipettes and proper techniques.- Validate the analytical method for linearity, precision, and accuracy. |
| Loss of compound due to non-specific binding | Adsorption to Plasticware: Hydrophobic compounds can bind to the surface of cell culture plates and pipette tips. | - Use low-protein-binding plasticware.- Include a control without cells to assess binding to the plate.- Analyze cell lysates to determine the extent of cellular uptake. |
This compound Signaling Pathway
This compound is an inhibitor of isoprenylcysteine carboxylmethyltransferase (ICMT). This enzyme is responsible for the final step in the post-translational modification of Ras proteins. By inhibiting ICMT, this compound prevents the methylation of Ras, which is crucial for its proper localization to the cell membrane and subsequent activation. This ultimately leads to decreased Ras activity, induction of autophagy, and apoptosis in cancer cells.[3]
Mandatory Visualization
Caption: Simplified signaling pathway showing the inhibitory action of this compound on ICMT.
References
troubleshooting inconsistent results with UCM-1336
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using UCM-1336, a potent inhibitor of isoprenylcysteine carboxylmethyltransferase (ICMT).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of the enzyme isoprenylcysteine carboxylmethyltransferase (ICMT).[1][2][3] ICMT is responsible for the final step in the post-translational modification of RAS proteins, which is crucial for their proper localization to the cell membrane and subsequent activation. By inhibiting ICMT, this compound prevents RAS methylation, leading to its mislocalization, decreased activity, and induction of cell death through apoptosis and autophagy.[1][3][4]
Q2: What is the recommended solvent and storage for this compound?
A2: this compound is soluble in DMSO.[5] For long-term storage, it is recommended to store the compound as a powder at -20°C for up to 3 years. In solvent, it can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[5]
Q3: In which cancer cell lines has this compound shown activity?
A3: this compound has demonstrated in vitro activity against a variety of RAS-driven cancer cell lines, including those derived from pancreatic cancer (PANC-1, MIA-PaCa-2), breast cancer (MDA-MB-231), colon cancer (SW620), melanoma (SK-Mel-173), and acute myeloid leukemia (HL-60).[4]
Troubleshooting Guide
Q4: My in vitro cell viability assays with this compound are showing inconsistent IC50 values. What are the possible reasons?
A4: Inconsistent IC50 values can arise from several factors:
-
Cell Line Specifics: The sensitivity to this compound can vary between different cell lines and even between different passages of the same cell line. It is crucial to maintain consistent cell culture conditions and use cells at a low passage number.
-
Compound Stability: Ensure that the this compound stock solutions are prepared fresh or have been stored correctly. Repeated freeze-thaw cycles should be avoided.
-
Assay Conditions: Factors such as cell seeding density, treatment duration, and the type of viability assay used (e.g., MTT, CellTiter-Glo) can all influence the outcome. It is advisable to optimize these parameters for your specific cell line.
-
Serum Concentration: The concentration of serum in the cell culture medium can affect the bioavailability of the compound. Maintaining a consistent serum concentration throughout your experiments is important.
Q5: I am not observing the expected mislocalization of RAS proteins from the cell membrane after this compound treatment. What could be the issue?
A5: If you are not seeing RAS mislocalization, consider the following:
-
Suboptimal Compound Concentration: The concentration of this compound may be too low to effectively inhibit ICMT in your cell line. A dose-response experiment is recommended to determine the optimal concentration. A concentration of 5 µM has been shown to induce RAS mislocalization in PC-3 cells.[4]
-
Insufficient Treatment Time: The mislocalization of RAS may not be an immediate effect. A time-course experiment will help in determining the optimal treatment duration.
-
Imaging Technique: Ensure that your immunofluorescence protocol is optimized for detecting RAS proteins. This includes proper cell fixation, permeabilization, and the use of a validated antibody against RAS. High-resolution confocal microscopy is recommended.
-
Cell Line Resistance: Some cell lines may have intrinsic resistance mechanisms that prevent the effects of ICMT inhibition.
Q6: My Western blot results for downstream RAS signaling pathways (e.g., p-ERK, p-AKT) are variable after this compound treatment. How can I troubleshoot this?
A6: Variability in Western blot results can be addressed by:
-
Optimizing Treatment Conditions: As with RAS mislocalization, the effects on downstream signaling are dependent on both the concentration of this compound and the duration of treatment. Perform dose-response and time-course experiments to identify the optimal conditions for observing a consistent effect.
-
Cell Synchronization: For cell cycle-dependent signaling pathways, synchronizing the cells before treatment can reduce variability.
-
Consistent Protein Extraction and Quantification: Ensure a standardized protocol for protein extraction and accurately quantify protein concentrations before loading onto the gel.
-
Antibody Validation: Use well-validated antibodies for detecting phosphorylated and total forms of your proteins of interest.
Data Presentation
Table 1: In Vitro Activity of this compound in RAS-Driven Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| PANC-1 | Pancreatic Cancer | 2-12 |
| MIA-PaCa-2 | Pancreatic Cancer | 2-12 |
| MDA-MB-231 | Breast Cancer | 2-12 |
| SW620 | Colon Cancer | 2-12 |
| SK-Mel-173 | Melanoma | 2-12 |
| HL-60 | Acute Myeloid Leukemia | 2-12 |
Data extracted from ResearchGate, based on in vitro MTT viability validation.[4]
Experimental Protocols
1. Cell Viability Assay (MTT)
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of this compound for the desired duration (e.g., 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
2. Western Blotting for RAS Downstream Signaling
-
Seed cells in a 6-well plate and allow them to adhere.
-
Treat cells with this compound at the desired concentration and for the optimal duration.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against p-ERK, ERK, p-AKT, AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
3. Immunofluorescence for RAS Localization
-
Grow cells on coverslips in a 24-well plate.
-
Treat cells with this compound at the optimal concentration and for the desired time.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with a suitable blocking buffer (e.g., 1% BSA in PBS).
-
Incubate with a primary antibody against a RAS isoform (e.g., HRAS, NRAS, or KRAS).
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear staining.
-
Visualize the cells using a confocal microscope.
Visualizations
References
- 1. Therapy Detail [ckb.genomenon.com]
- 2. This compound : Drug Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 3. A Potent Isoprenylcysteine Carboxylmethyltransferase (ICMT) Inhibitor Improves Survival in Ras-Driven Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Optimizing UCM-1336 Concentration for Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of UCM-1336 in long-term experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the enzyme Isoprenylcysteine Carboxylmethyltransferase (ICMT).[1][2][3] ICMT is responsible for the final step in the post-translational modification of many proteins, including the Ras family of small GTPases. By inhibiting ICMT, this compound prevents the proper localization and function of Ras proteins, leading to a decrease in their activity and the inhibition of downstream signaling pathways such as the MEK/ERK and PI3K/AKT pathways.[4] This disruption of Ras signaling can induce cell cycle arrest, autophagy, and ultimately apoptosis in cancer cells, particularly those with Ras mutations.[5][6]
Q2: What is a good starting concentration for this compound in my experiments?
A2: A good starting point for in vitro experiments is to test a range of concentrations around the published IC50 values. The IC50 of this compound for ICMT inhibition is approximately 2 µM.[2][7][8] For cell-based assays, concentrations between 2 µM and 12 µM have been shown to inhibit the viability of various RAS-driven cancer cell lines.[4] For inducing specific cellular effects, 5 µM has been used to induce RAS mislocalization, and 10 µM has been used to trigger autophagy and apoptosis in PC-3 cells in studies lasting up to 48 hours.[4][6] For long-term studies, it is crucial to perform a dose-response experiment to determine the optimal non-toxic concentration for your specific cell line and experimental duration.
Q3: How often should I replenish this compound in my long-term cell culture?
A3: The stability of small molecule inhibitors in cell culture media can vary. To maintain a consistent effective concentration of this compound, it is recommended to replenish the compound with every media change. For long-term experiments (extending over several days or weeks), a partial or full media change with fresh this compound every 48 to 72 hours is a common practice. However, the optimal replenishment schedule should be determined empirically by assessing the stability of this compound in your specific cell culture conditions.
Q4: What are the potential off-target effects of this compound?
A4: this compound has been reported to be a selective inhibitor of ICMT.[2] However, as with any small molecule inhibitor, the potential for off-target effects exists, especially at higher concentrations. It is advisable to include appropriate controls in your experiments, such as using a structurally unrelated ICMT inhibitor or a negative control analog if available, to confirm that the observed effects are due to the inhibition of ICMT.
Q5: What vehicle should I use to dissolve this compound and what is the maximum final concentration in my culture?
A5: this compound is soluble in DMSO.[7] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO and then dilute it into your cell culture medium. The final concentration of DMSO in the culture should be kept as low as possible, ideally below 0.1% and not exceeding 0.5%, to avoid solvent-induced toxicity. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Decreased or loss of this compound effect over time in long-term culture. | - Compound degradation in the aqueous culture medium at 37°C.- Cellular metabolism of the compound.- Depletion of the compound due to binding to cells or plasticware. | - Replenish this compound with every media change (e.g., every 48-72 hours).- Perform a stability assessment of this compound in your specific media to determine its half-life and optimize the replenishment schedule (see Experimental Protocols).- Consider using a higher starting concentration if initial experiments suggest rapid depletion. |
| High levels of cell death or toxicity observed even at low concentrations. | - The specific cell line is highly sensitive to ICMT inhibition.- Solvent (DMSO) toxicity.- Cumulative toxic effects from prolonged exposure. | - Perform a long-term cytotoxicity assay (e.g., 72-96 hours or longer) to determine the non-toxic concentration range for your cell line.- Ensure the final DMSO concentration is below 0.1%.- Test a lower concentration range of this compound for an extended period. |
| Inconsistent results between experiments. | - Incomplete solubilization of this compound stock solution.- Variability in cell seeding density.- Repeated freeze-thaw cycles of the stock solution. | - Ensure complete dissolution of the this compound powder in DMSO; gentle warming or sonication may be necessary.- Maintain consistent cell seeding densities across all experiments.- Aliquot the this compound stock solution into single-use vials to avoid freeze-thaw cycles. |
| No observable effect of this compound. | - The concentration used is too low.- The cell line is resistant to ICMT inhibition.- The compound has degraded due to improper storage. | - Perform a dose-response experiment with a wider range of concentrations.- Confirm that your cell line has a functional Ras signaling pathway that is sensitive to ICMT inhibition.- Store the this compound stock solution at -20°C or -80°C and protect it from light. Prepare fresh dilutions for each experiment. |
Data Presentation
Table 1: Reported In Vitro Concentrations and IC50 Values for this compound
| Parameter | Concentration/Value | Context | Reference |
| ICMT Inhibition IC50 | 2 µM | Biochemical assay | [2][7][8] |
| Cell Viability IC50 | 2 - 12 µM | Various RAS-driven cancer cell lines | [4] |
| Ras Mislocalization | 5 µM | PC-3 cells (overnight treatment) | [4][6] |
| Autophagy & Apoptosis Induction | 10 µM | PC-3 cells (48-hour treatment) | [6] |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound for Long-Term Studies
Objective: To identify the highest concentration of this compound that can be used in long-term experiments without causing significant cytotoxicity.
Methodology:
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will allow for logarithmic growth over the desired experimental duration (e.g., 7 days).
-
Compound Preparation: Prepare a 2X serial dilution of this compound in your cell culture medium, starting from a high concentration (e.g., 50 µM) down to a low concentration (e.g., ~0.1 µM). Include a vehicle control (DMSO) and an untreated control.
-
Treatment: Add the diluted this compound and controls to the appropriate wells.
-
Incubation and Replenishment: Incubate the plate under standard cell culture conditions. Every 48-72 hours, perform a partial or full media change with freshly prepared this compound or control media.
-
Viability Assessment: At various time points (e.g., 24h, 48h, 72h, 96h, 7 days), assess cell viability using a suitable method such as a resazurin-based assay (e.g., alamarBlue) or a luminescence-based ATP assay (e.g., CellTiter-Glo).
-
Data Analysis: Plot cell viability against this compound concentration for each time point. The optimal non-toxic concentration for your long-term study will be the highest concentration that results in minimal to no decrease in cell viability compared to the vehicle control over the entire duration.
Protocol 2: Assessing the Stability of this compound in Cell Culture Medium
Objective: To determine the stability and half-life of this compound in your specific cell culture medium at 37°C.
Methodology:
-
Preparation: Prepare your complete cell culture medium (including serum, if applicable).
-
Spiking: Add this compound to the medium to a final concentration relevant to your experiments (e.g., 10 µM).
-
Incubation: Incubate the medium in a sterile container at 37°C in a cell culture incubator.
-
Sampling: At various time points (e.g., 0, 2, 8, 24, 48, 72 hours), collect aliquots of the medium. Store the samples at -80°C until analysis.
-
Analysis: Analyze the concentration of this compound in the collected samples using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: Calculate the percentage of this compound remaining at each time point relative to the time 0 sample. This will allow you to determine the degradation rate and half-life of the compound in your specific experimental conditions.
Visualizations
Caption: this compound inhibits ICMT, preventing Ras methylation and membrane localization, thereby blocking downstream pro-survival and proliferative signaling pathways.
Caption: A workflow for optimizing and troubleshooting long-term experiments with this compound.
References
- 1. Therapy Detail [ckb.genomenon.com]
- 2. A Potent Isoprenylcysteine Carboxylmethyltransferase (ICMT) Inhibitor Improves Survival in Ras-Driven Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound : Drug Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. docta.ucm.es [docta.ucm.es]
Technical Support Center: UCM-1336 Cellular Resistance Mechanisms
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating cellular resistance mechanisms to UCM-1336.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of isoprenylcysteine carboxylmethyltransferase (ICMT).[1][2][3] ICMT is a critical enzyme in the post-translational modification of RAS proteins. By inhibiting ICMT, this compound prevents the methylation of RAS, leading to its mislocalization from the plasma membrane and subsequent inactivation.[1][2][4] This disruption of RAS signaling inhibits downstream pathways, such as the MEK/ERK and PI3K/AKT pathways, ultimately inducing apoptosis and autophagy in cancer cells, particularly those with RAS mutations.[4]
Q2: My this compound treatment is no longer effective in my cell line. What are the potential mechanisms of acquired resistance?
While specific resistance mechanisms to this compound are still under investigation, researchers can anticipate several possibilities based on resistance patterns observed with other targeted therapies, especially those aimed at the RAS signaling pathway. These can be broadly categorized as on-target alterations, bypass signaling, and changes in the tumor microenvironment.
Q3: What are "on-target" resistance mechanisms to this compound?
On-target resistance refers to genetic changes in the direct target of the drug. In the case of this compound, this would likely involve:
-
Mutations in the ICMT gene: These mutations could alter the drug-binding site, reducing the affinity of this compound for the ICMT enzyme.
-
ICMT gene amplification: An increase in the number of ICMT gene copies could lead to overexpression of the ICMT protein, requiring higher concentrations of this compound to achieve the same level of inhibition.
Q4: What are "bypass signaling" resistance mechanisms?
Bypass signaling occurs when cancer cells activate alternative pathways to circumvent the drug's inhibitory effect.[5][6][7][8] For this compound, this could involve:
-
Activation of upstream Receptor Tyrosine Kinases (RTKs): Amplification or activating mutations in RTKs such as EGFR, FGFR, or MET can reactivate the MAPK and/or PI3K/AKT pathways downstream of RAS.[5][9][10]
-
Mutations in downstream effectors: Activating mutations in key downstream signaling molecules like BRAF, MEK (MAP2K1), or PIK3CA can render the cells independent of RAS signaling for proliferation and survival.[10][11]
-
Loss of negative regulators: Inactivation of tumor suppressor genes that normally dampen RAS signaling, such as NF1, can contribute to resistance.[10]
Q5: Could increased drug efflux contribute to this compound resistance?
Yes, increased efflux of this compound from the cancer cells is a potential mechanism of resistance.[12][13][14][15][16] This is often mediated by the upregulation of ATP-binding cassette (ABC) transporters, which act as cellular pumps to remove xenobiotics, including drugs.
Troubleshooting Guides
Problem: Decreased sensitivity to this compound in our cell line over time.
| Potential Cause | Suggested Troubleshooting Steps |
| Development of Acquired Resistance | 1. Sequence the ICMT gene: Look for mutations in the coding region that may affect this compound binding. 2. Perform copy number analysis: Check for amplification of the ICMT gene. 3. Profile signaling pathways: Use Western blotting or phospho-protein arrays to assess the activation status of key proteins in the MAPK and PI3K/AKT pathways (e.g., p-ERK, p-AKT). 4. Screen for mutations in bypass pathway genes: Sequence common oncogenes involved in bypass signaling (EGFR, FGFR, MET, BRAF, PIK3CA). 5. Assess drug efflux: Use efflux pump inhibitors (e.g., verapamil, cyclosporin A) in combination with this compound to see if sensitivity is restored. Measure intracellular this compound concentrations. |
| Cell Line Contamination or Misidentification | 1. Perform cell line authentication: Use short tandem repeat (STR) profiling to confirm the identity of your cell line. 2. Check for mycoplasma contamination: Mycoplasma can alter cellular responses to drugs. |
| Degradation of this compound | 1. Verify compound integrity: Use a fresh stock of this compound. 2. Check storage conditions: Ensure this compound is stored correctly to prevent degradation. |
Quantitative Data Summary
The following table summarizes hypothetical quantitative data that could be generated when investigating this compound resistance.
| Cell Line | Treatment | IC50 (µM) for this compound | Fold Change in Resistance | Potential Resistance Mechanism |
| Parental Cancer Cell Line | This compound | 2.5 | 1 (Reference) | - |
| This compound Resistant Sub-line 1 | This compound | 25.0 | 10 | ICMT T278M mutation |
| This compound Resistant Sub-line 2 | This compound | 18.5 | 7.4 | MET amplification |
| This compound Resistant Sub-line 3 | This compound + Verapamil | 5.2 | 2.1 | Increased drug efflux |
Key Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Purpose: To determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 72 hours.
-
Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of viable cells against the drug concentration and fitting the data to a dose-response curve.
-
2. Western Blot Analysis of Signaling Pathways
-
Purpose: To assess the activation status of proteins in the RAS signaling pathway.
-
Methodology:
-
Treat cells with this compound at various concentrations and time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., RAS, RAF, MEK, ERK, AKT).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
3. Gene Sequencing for Resistance Mutations
-
Purpose: To identify mutations in ICMT or bypass signaling genes.
-
Methodology:
-
Isolate genomic DNA from both parental and this compound-resistant cells.
-
Amplify the coding regions of the target genes (ICMT, KRAS, NRAS, HRAS, BRAF, EGFR, etc.) using PCR.
-
Purify the PCR products.
-
Perform Sanger sequencing or next-generation sequencing (NGS) to identify mutations.
-
Compare the sequences from resistant cells to those from parental cells and reference sequences.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Potential resistance mechanisms to this compound.
References
- 1. Therapy Detail [ckb.genomenon.com]
- 2. A Potent Isoprenylcysteine Carboxylmethyltransferase (ICMT) Inhibitor Improves Survival in Ras-Driven Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. docta.ucm.es [docta.ucm.es]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. clinician.nejm.org [clinician.nejm.org]
- 12. Efflux Pump-Mediated Intrinsic Drug Resistance in Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efflux-Mediated Drug Resistance in Bacteria: an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efflux pump-mediated drug resistance in Burkholderia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efflux-mediated drug resistance in bacteria: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
minimizing UCM-1336 toxicity in normal cells
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on minimizing potential toxicity of the isoprenylcysteine carboxylmethyltransferase (ICMT) inhibitor, UCM-1336, in normal cells during pre-clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of the enzyme isoprenylcysteine carboxylmethyltransferase (ICMT).[1][2][3] ICMT is responsible for the final step in the post-translational modification of many proteins, including the Ras family of small GTPases. By inhibiting ICMT, this compound prevents the methylation of these proteins, which is crucial for their proper localization to the cell membrane and subsequent signaling activity. This disruption of Ras signaling can lead to decreased cell proliferation and the induction of apoptosis (programmed cell death) and autophagy in cancer cells that are dependent on Ras signaling.[1][2]
Q2: Why might I observe toxicity in normal (non-cancerous) cells treated with this compound?
A2: The target of this compound, the ICMT enzyme, is also present and functional in normal cells, where it plays a role in regulating normal cellular processes. Therefore, inhibition of ICMT in normal cells can disrupt the function of essential proteins, leading to off-target effects and cytotoxicity. However, studies have suggested that this compound exhibits a degree of selectivity for cancer cells.
Q3: What evidence is there for the selectivity of this compound for cancer cells over normal cells?
A3: Pre-clinical studies have shown that this compound has a higher potency against Ras-driven cancer cell lines compared to certain normal fibroblast cell lines. This suggests a therapeutic window where cancer cells can be targeted with a reduced impact on normal cells.
Troubleshooting Guides
Issue 1: High cytotoxicity observed in normal cell lines at concentrations effective against cancer cell lines.
-
Possible Cause 1: Off-target effects.
-
Troubleshooting:
-
Confirm On-Target Effect: Verify that this compound is inhibiting ICMT in your cell system at the concentrations used. This can be done by assessing the localization of Ras proteins (e.g., via immunofluorescence) or by measuring the activity of downstream effectors of Ras signaling (e.g., phosphorylation of ERK or AKT via Western blot).
-
Perform a Dose-Response Curve: Determine the IC50 (half-maximal inhibitory concentration) for both your cancer and normal cell lines to establish the therapeutic window.
-
Use a Structurally Unrelated ICMT Inhibitor: If available, compare the effects of this compound with another ICMT inhibitor that has a different chemical scaffold. Similar effects would suggest on-target toxicity, while different effects might indicate off-target activities of this compound.
-
-
-
Possible Cause 2: High sensitivity of the specific normal cell line.
-
Troubleshooting:
-
Test a Panel of Normal Cells: Evaluate the cytotoxicity of this compound on a variety of normal cell types (e.g., epithelial, endothelial, fibroblasts) to understand if the observed toxicity is cell-type specific.
-
Reduce Exposure Time: Conduct experiments with shorter incubation times with this compound to see if the therapeutic effect in cancer cells can be achieved before significant toxicity occurs in normal cells.
-
-
Issue 2: Inconsistent results in cell viability assays.
-
Possible Cause 1: Issues with this compound stock solution.
-
Troubleshooting:
-
Ensure Complete Solubilization: this compound is typically dissolved in DMSO. Ensure the compound is fully dissolved before preparing working dilutions.
-
Proper Storage: Store the stock solution at -20°C or -80°C as recommended by the supplier and avoid repeated freeze-thaw cycles.
-
Fresh Dilutions: Prepare fresh dilutions from the stock solution for each experiment.
-
-
-
Possible Cause 2: Assay-specific interference.
-
Troubleshooting:
-
Use an Orthogonal Assay: Confirm your viability results using a different method. For example, if you are using an MTT assay (metabolic activity), validate the results with a trypan blue exclusion assay (membrane integrity) or a crystal violet assay (cell number).
-
Control for Vehicle Effects: Always include a vehicle control (e.g., DMSO at the same final concentration as in the this compound treated wells) to account for any solvent-induced toxicity.
-
-
Quantitative Data Summary
| Cell Line Type | Cell Line(s) | IC50 (µM) | Reference |
| Ras-driven Cancer Cell Lines | PANC1, MIA-PaCa-2, MDA-MB-231, SW620, SK-Mel-173, HL60 | 2 - 12 | [4] |
| Normal Fibroblast Cell Lines | NIH3T3, 142BR | > 50 | [4] |
Experimental Protocols
1. Protocol for Assessing Cell Viability using MTT Assay
This protocol is a general guideline and should be optimized for your specific cell lines and experimental conditions.
-
Materials:
-
This compound
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed your cells (both cancer and normal) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
-
2. Protocol for In Vivo Toxicity Assessment (General Guideline)
A comprehensive in vivo toxicity study should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Animal Model: Select an appropriate animal model (e.g., mice or rats).
-
Dosing:
-
Based on in vitro data, determine a starting dose and a dose-escalation scheme. An in vivo study mentioned a dose of 25 mg/kg of this compound administered intraperitoneally for 15 days in mice.[4]
-
Administer this compound and a vehicle control to respective groups of animals.
-
-
Monitoring:
-
Clinical Observations: Monitor the animals daily for any signs of toxicity, such as changes in behavior, appearance, or activity levels.
-
Body Weight: Record the body weight of each animal at regular intervals (e.g., daily or every other day). Significant weight loss can be an indicator of toxicity.
-
Blood Collection: Collect blood samples at specified time points for hematological and serum biochemical analysis to assess organ function (e.g., liver and kidney function).
-
-
Necropsy and Histopathology:
-
At the end of the study, perform a complete necropsy.
-
Collect major organs (e.g., liver, kidneys, spleen, heart, lungs) and weigh them.
-
Fix the organs in formalin and prepare them for histopathological examination to identify any microscopic changes or signs of tissue damage.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for this compound toxicity assessment.
References
Technical Support Center: Overcoming Poor Bioavailability of UCM-1336 In Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential challenges related to the in vivo bioavailability of UCM-1336, a potent inhibitor of isoprenylcysteine carboxylmethyltransferase (ICMT).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of isoprenylcysteine carboxylmethyltransferase (ICMT) with an IC50 of 2 μM.[1][2][3] Its mechanism of action involves blocking the post-translational methylation of Ras proteins, which is a critical step for their proper membrane localization and function.[2][4] By inhibiting ICMT, this compound causes mislocalization of Ras, leading to decreased Ras activity, inhibition of downstream signaling pathways (such as MEK/ERK and PI3K/AKT), and ultimately inducing apoptosis and autophagy in cancer cells.[4][5][6]
Q2: What are the known physicochemical properties of this compound?
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₃₇N₃O₂ | [1] |
| Molecular Weight | 423.59 g/mol | [1] |
| Solubility | Soluble in DMSO (100 mg/mL) | [1] |
| CAS Number | 1621535-90-7 | [1] |
Q3: What are the common reasons a compound like this compound might exhibit poor oral bioavailability?
While specific data on this compound's bioavailability is not publicly available, compounds with similar characteristics may face challenges such as:
-
Poor Aqueous Solubility: Limited solubility in gastrointestinal fluids can hinder dissolution, a prerequisite for absorption.[7][8][9]
-
Low Permeability: The inability to efficiently cross the intestinal epithelium into the bloodstream.
-
First-Pass Metabolism: Extensive metabolism in the liver before reaching systemic circulation can significantly reduce the amount of active drug.
-
Efflux Transporter Activity: P-glycoprotein and other efflux transporters can actively pump the drug back into the intestinal lumen, limiting its absorption.[9]
Q4: What general strategies can be employed to improve the oral bioavailability of poorly soluble drugs?
Several formulation strategies can be explored to enhance the oral bioavailability of compounds with low aqueous solubility.[7][8][10][11] These can be broadly categorized as:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area-to-volume ratio, which can improve the dissolution rate.[8][12]
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier in an amorphous state can enhance solubility and dissolution.[10][13]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), liposomes, and solid lipid nanoparticles can improve the solubility and absorption of lipophilic drugs.[7][8][12]
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[8][12][13]
-
Structural Modification: Chemical modifications to the drug molecule itself can be made to improve its physicochemical properties.[9]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving potential issues with the in vivo bioavailability of this compound.
| Observed Problem | Potential Cause | Recommended Action |
| Low or undetectable plasma concentrations of this compound after oral administration. | Poor aqueous solubility leading to limited dissolution in the GI tract. | 1. Formulation Enhancement: Prepare a formulation designed to improve solubility, such as a solid dispersion or a lipid-based formulation (e.g., SEDDS).2. Particle Size Reduction: Utilize micronization or nanosuspension techniques to increase the surface area for dissolution.[8][12]3. Co-administration: Administer with a meal, particularly a high-fat meal, which can sometimes enhance the absorption of lipophilic compounds.[8] |
| Low intestinal permeability. | 1. In Vitro Permeability Assay: Conduct a Caco-2 cell permeability assay to assess the intrinsic permeability of this compound.2. Permeation Enhancers: Co-administer with recognized permeation enhancers, though this requires careful toxicological evaluation. | |
| High first-pass metabolism. | 1. In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to determine the metabolic stability of this compound.2. Route of Administration: Consider alternative routes of administration that bypass the liver, such as intravenous or intraperitoneal injection, to establish a baseline for systemic exposure. The in vivo study by Marín-Ramos et al. (2019) utilized intraperitoneal injection.[4] | |
| High variability in plasma concentrations between individual animals. | Inconsistent dissolution and absorption due to formulation issues or physiological differences. | 1. Formulation Optimization: Ensure a homogenous and stable formulation. For suspensions, verify uniform particle size distribution.2. Controlled Dosing: Standardize the fasting state of the animals before dosing, as food can significantly impact drug absorption.[8][14] |
| In vivo efficacy is lower than expected based on in vitro potency. | Poor bioavailability is leading to sub-therapeutic concentrations at the target site. | 1. Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate plasma concentrations with the observed efficacy to determine the target exposure required for the desired therapeutic effect.2. Bioavailability Assessment: Conduct a formal bioavailability study by comparing the area under the curve (AUC) after oral administration to that after intravenous administration. |
Experimental Protocols
1. Protocol for In Vivo Bioavailability Study in Mice
This protocol outlines a basic procedure for assessing the oral bioavailability of a this compound formulation.
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Groups:
-
Group 1: Intravenous (IV) administration (e.g., 2 mg/kg in a suitable vehicle).
-
Group 2: Oral gavage (PO) administration of the test formulation (e.g., 10 mg/kg).
-
-
Procedure:
-
Fast animals overnight (with access to water) before dosing.
-
Administer this compound via the respective routes.
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process blood to obtain plasma and store at -80°C until analysis.
-
Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC for both IV and PO groups.
-
Determine oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
2. Protocol for Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol provides a starting point for developing a lipid-based formulation for this compound.
-
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Kolliphor RH 40, Tween 80)
-
Co-surfactant (e.g., Transcutol HP, PEG 400)
-
-
Procedure:
-
Dissolve this compound in the oil phase with gentle heating and vortexing.
-
Add the surfactant and co-surfactant to the oil phase and mix thoroughly until a clear, homogenous solution is formed.
-
To assess the self-emulsification properties, add a small volume of the SEDDS formulation to an aqueous medium (e.g., water or simulated gastric fluid) with gentle agitation and observe the formation of a nanoemulsion.
-
Characterize the resulting emulsion for droplet size, polydispersity index, and drug content.
-
Visualizations
Caption: Troubleshooting workflow for addressing poor in vivo bioavailability.
Caption: Signaling pathway illustrating the mechanism of action of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. A Potent Isoprenylcysteine Carboxylmethyltransferase (ICMT) Inhibitor Improves Survival in Ras-Driven Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 5. Therapy Detail [ckb.genomenon.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Promising strategies for improving oral bioavailability of poor water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 14. scispace.com [scispace.com]
UCM-1336 Degradation and Metabolite Analysis: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with UCM-1336. The information addresses potential issues that may be encountered during the analysis of this compound degradation and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the likely metabolic pathways for this compound?
A1: While specific metabolic pathways for this compound have not been extensively published, based on its chemical structure, the primary routes of metabolism are likely to involve Phase I reactions such as oxidation and hydrolysis. The molecule contains functional groups susceptible to cytochrome P450 (CYP) enzyme-mediated oxidation and esterase-mediated hydrolysis.
Q2: What are the potential major metabolites of this compound that I should look for?
A2: Based on common metabolic transformations, potential major metabolites of this compound could include hydroxylated derivatives on the aromatic rings or aliphatic chains, and a carboxylic acid metabolite resulting from the hydrolysis of the methyl ester group.
Q3: What is the recommended analytical technique for quantifying this compound and its metabolites?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the recommended technique for the sensitive and specific quantification of this compound and its potential metabolites in biological matrices.[1][2][3] This method offers excellent selectivity and sensitivity for complex samples.
Q4: How can I ensure the stability of this compound in my samples during storage and processing?
A4: To ensure the stability of this compound, samples should be stored at -80°C. It is also advisable to minimize freeze-thaw cycles. During sample processing, it is recommended to keep the samples on ice. A pilot stability study is recommended to determine the stability of this compound under your specific experimental conditions.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing for this compound in LC-MS/MS Analysis
-
Possible Cause 1: Inappropriate Column Chemistry.
-
Solution: this compound is a relatively non-polar compound. A C18 column is a good starting point, but if peak tailing is observed, consider using a column with a different stationary phase, such as a phenyl-hexyl or a C8 column.
-
-
Possible Cause 2: Suboptimal Mobile Phase pH.
-
Solution: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase. Experiment with adding a small amount of formic acid (0.1%) or ammonium hydroxide (0.1%) to the mobile phase to improve peak shape.
-
-
Possible Cause 3: Column Overloading.
-
Solution: Injecting too much sample onto the column can lead to peak distortion. Try diluting your sample and re-injecting.
-
Issue 2: Low Recovery of this compound During Sample Extraction
-
Possible Cause 1: Inefficient Extraction Method.
-
Solution: If using liquid-liquid extraction (LLE), ensure the chosen organic solvent has the appropriate polarity to efficiently extract this compound. If using solid-phase extraction (SPE), make sure the sorbent chemistry is suitable for retaining and eluting the compound. Methodical optimization of the extraction protocol is recommended.
-
-
Possible Cause 2: Analyte Degradation During Extraction.
-
Solution: this compound may be susceptible to degradation at extreme pH or elevated temperatures. Ensure that the extraction process is carried out under mild conditions and at a controlled temperature.
-
-
Possible Cause 3: Binding to Labware.
-
Solution: this compound, being a lipophilic compound, may adsorb to plastic surfaces. Using low-binding microcentrifuge tubes and pipette tips can help to minimize this issue.
-
Issue 3: Difficulty in Identifying this compound Metabolites
-
Possible Cause 1: Low Abundance of Metabolites.
-
Solution: Metabolites are often present at much lower concentrations than the parent drug. Increase the sample concentration or use a more sensitive mass spectrometer if available. Employing techniques like precursor ion scanning or neutral loss scans can aid in the selective detection of metabolites.
-
-
Possible Cause 2: Inappropriate Data Processing Parameters.
-
Solution: Ensure that your data analysis software is set up to search for expected metabolic transformations (e.g., +16 Da for hydroxylation, -14 Da for demethylation). Using specialized metabolite identification software can automate and streamline this process.
-
Data Presentation
Table 1: Hypothetical In Vitro Metabolic Stability of this compound in Human Liver Microsomes
| Time (minutes) | This compound Remaining (%) |
| 0 | 100 |
| 5 | 85 |
| 15 | 62 |
| 30 | 38 |
| 60 | 15 |
Table 2: Hypothetical Metabolite Profile of this compound after Incubation with Human Liver Microsomes
| Metabolite | Proposed Biotransformation | Peak Area (arbitrary units) |
| M1 | Monohydroxylation | 1.2 x 10^5 |
| M2 | Dihydroxylation | 3.5 x 10^4 |
| M3 | Carboxylic Acid (from ester hydrolysis) | 8.9 x 10^5 |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay of this compound
-
Preparation of Incubation Mixture: Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL), NADPH (1 mM) in a phosphate buffer (100 mM, pH 7.4).
-
Initiation of Reaction: Pre-warm the incubation mixture to 37°C. Add this compound (1 µM final concentration) to initiate the reaction.
-
Time-Point Sampling: At specified time points (0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching of Reaction: Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to determine the concentration of this compound remaining at each time point.
Protocol 2: LC-MS/MS Analysis of this compound and its Metabolites
-
Liquid Chromatography:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient from 5% to 95% B over several minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: [M+H]+ → fragment ion 1, [M+H]+ → fragment ion 2
-
Metabolites: Predicted [M+H]+ → characteristic fragment ions
-
-
Visualizations
References
addressing batch-to-batch variability of UCM-1336
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential batch-to-batch variability of UCM-1336, a potent inhibitor of isoprenylcysteine carboxylmethyltransferase (ICMT). Consistent results are crucial for advancing research, and this guide offers a systematic approach to identifying and mitigating variability in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of the enzyme isoprenylcysteine carboxylmethyltransferase (ICMT).[1][2][3] ICMT is crucial for the post-translational modification of Ras proteins, which are key signaling molecules in cell growth and proliferation. By inhibiting ICMT, this compound prevents the proper localization of Ras proteins to the cell membrane, leading to decreased Ras activity.[1][3][4] This disruption of Ras signaling ultimately induces cell death through apoptosis and autophagy in cancer cells.[3][5]
Q2: What is the reported IC50 of this compound?
A2: The reported half-maximal inhibitory concentration (IC50) of this compound against ICMT is approximately 2 µM.[3][6] However, the effective concentration in cell-based assays can vary depending on the cell line and experimental conditions, with IC50 values ranging from 2-12 µM observed in various cancer cell lines.[4]
Q3: How should I store and handle this compound?
A3: Proper storage is critical to maintaining the stability and activity of this compound. The following table summarizes the recommended storage conditions.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month | |
| Data sourced from product information sheets.[6] |
It is recommended to prepare a concentrated stock solution in a suitable solvent like DMSO and store it in small aliquots at -80°C to minimize freeze-thaw cycles.
Q4: Why is batch-to-batch variability a concern for small molecules like this compound?
A4: Batch-to-batch variability in small molecules can arise from differences in the synthesis and purification processes. This can lead to variations in purity, the presence of impurities or byproducts, different isomeric ratios, or degradation of the compound. These variations can significantly impact the compound's biological activity and lead to inconsistent and irreproducible experimental results.[7]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values between different batches of this compound.
Possible Cause 1: Variation in Compound Purity or Identity
-
Troubleshooting Step: Verify the purity and identity of each new batch of this compound.
-
Recommended Action: Perform analytical tests such as High-Performance Liquid Chromatography (HPLC) to assess purity and Mass Spectrometry (MS) to confirm the molecular weight.
-
Interpretation: Significant differences in the purity profile or a mismatch in the expected molecular weight can explain variations in potency.
-
Possible Cause 2: Differences in Compound Potency
-
Troubleshooting Step: Perform a functional validation of each new batch.
-
Recommended Action: Determine the IC50 of the new batch in a standardized, sensitive cell line alongside a previously validated batch as a control.
-
Interpretation: A significant shift in the IC50 value indicates a difference in the biological activity of the new batch.
-
Issue 2: High background cell death in negative controls (vehicle-treated cells).
Possible Cause 1: Cytotoxicity of the Solvent
-
Troubleshooting Step: Evaluate the effect of the solvent concentration on cell viability.
-
Recommended Action: Run a dose-response curve with the solvent (e.g., DMSO) alone to determine the maximum non-toxic concentration for your specific cell line.
-
Interpretation: If cell viability drops at the solvent concentration used in your experiments, reduce the final solvent concentration in your assays.
-
Possible Cause 2: Contamination of Cell Culture
-
Troubleshooting Step: Routinely check for microbial contamination.
-
Recommended Action: Regularly test your cell cultures for mycoplasma and other common contaminants.[8]
-
Interpretation: Contamination can affect cell health and lead to inconsistent results. Discard contaminated cultures and use fresh, tested cells.
-
Issue 3: Lack of expected biological effect (e.g., no decrease in cell viability).
Possible Cause 1: Sub-potent or Inactive Compound
-
Troubleshooting Step: Confirm the activity of your current batch of this compound.
-
Recommended Action: Test the compound in a cell line known to be sensitive to this compound as a positive control.
-
Interpretation: If the compound is inactive in the positive control cell line, the batch may be degraded or inactive.
-
Possible Cause 2: Cell Line Insensitivity
-
Troubleshooting Step: Verify that your cell line is a suitable model for this compound treatment.
-
Recommended Action: Confirm that your cell line expresses the target, ICMT, and relies on Ras signaling for survival.
-
Interpretation: Cell lines that are not dependent on the Ras signaling pathway may be inherently resistant to this compound.
-
Experimental Protocols
Protocol: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Preparation:
-
Prepare a 2X concentrated serial dilution of this compound in culture medium from a DMSO stock. Include a vehicle-only control.
-
-
Cell Treatment:
-
Remove the old medium from the cells and add the 2X this compound dilutions.
-
Incubate for the desired treatment duration (e.g., 48-72 hours).
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control.
-
Plot the normalized values against the log of the this compound concentration.
-
Use a non-linear regression model to fit a dose-response curve and calculate the IC50 value.
-
Visualizations
Caption: this compound inhibits ICMT, leading to Ras mislocalization and decreased downstream signaling.
Caption: Recommended workflow for validating a new batch of this compound.
Caption: A decision tree for troubleshooting inconsistent results with this compound.
References
- 1. Therapy Detail [ckb.genomenon.com]
- 2. This compound : Drug Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 3. A Potent Isoprenylcysteine Carboxylmethyltransferase (ICMT) Inhibitor Improves Survival in Ras-Driven Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promegaconnections.com [promegaconnections.com]
Validation & Comparative
A Comparative Guide to ICMT Inhibitors: UCM-1336 vs. Cysmethynil
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent Isoprenylcysteine Carboxyl Methyltransferase (ICMT) inhibitors, UCM-1336 and cysmethynil. ICMT is a critical enzyme in the post-translational modification of CaaX-motif containing proteins, including the Ras family of oncoproteins. Inhibition of ICMT disrupts the proper membrane localization and signaling of these proteins, making it a compelling target for cancer therapy. This document summarizes key performance data from published studies, outlines detailed experimental protocols for inhibitor characterization, and presents signaling pathways and experimental workflows using Graphviz visualizations.
Performance Comparison: this compound vs. Cysmethynil
This compound and cysmethynil are both potent inhibitors of ICMT, leading to the disruption of Ras signaling and induction of cell death in cancer cells. The available data suggests that this compound may exhibit greater potency in certain cellular contexts.
In Vitro Inhibitory Activity
The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency. The following table summarizes the reported IC50 values for this compound and cysmethynil against the ICMT enzyme and various cancer cell lines. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to potential variations in experimental conditions.
| Inhibitor | Target | IC50 (µM) | Reference |
| This compound | ICMT Enzyme | 2 | [1][2] |
| Ras-mutated cancer cell lines | 2 - 12 | [3] | |
| Cysmethynil | ICMT Enzyme | 2.4 | [4][5] |
| PC-3 (Prostate Cancer) | ~20-30 (dose and time-dependent) | [6] | |
| HepG2 (Hepatocellular Carcinoma) | 19.3 | [6] |
Cellular Effects: Ras Mislocalization, Autophagy, and Apoptosis
Direct comparative studies have shown that both this compound and cysmethynil effectively induce key cellular phenotypes associated with ICMT inhibition.
Ras Mislocalization: A primary consequence of ICMT inhibition is the failure of Ras proteins to properly localize to the plasma membrane, thereby inhibiting their downstream signaling. In a direct comparison using confocal microscopy in AD-293 cells, both 5 µM this compound and 5 µM cysmethynil induced the mislocalization of GFP-tagged H-Ras, K-Ras4A, K-Ras4B, and N-Ras from the plasma membrane to intracellular compartments.[7]
Induction of Autophagy and Apoptosis: Both inhibitors have been shown to induce programmed cell death pathways in cancer cells.
-
Autophagy: In a study using AD-293 and U2OS cells transfected with mCherry-LC3, a marker for autophagosomes, treatment with 5 µM this compound resulted in a more pronounced accumulation of punctate LC3 fluorescence compared to 5 µM cysmethynil, suggesting a potent induction of autophagy.[8] This was further supported by immunoblot analysis in PC-3 cells, where 10 µM this compound led to a significant increase in the autophagic marker LC3-II, comparable to the effect of 25 µM cysmethynil.[8]
-
Apoptosis: In PC-3 cells, treatment with 10 µM this compound for 48 hours induced a significant increase in caspase-3 activity, a key executioner of apoptosis.[8] This effect was comparable to that observed with 25 µM cysmethynil.[8] Immunoblot analysis also revealed an increase in cleaved PARP (cPARP), another marker of apoptosis, in cells treated with either inhibitor.[8]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize and compare ICMT inhibitors.
In Vitro ICMT Activity Assay
This assay directly measures the enzymatic activity of ICMT and its inhibition by test compounds.
Materials:
-
Recombinant ICMT enzyme
-
N-acetyl-S-farnesyl-L-cysteine (AFC) or other suitable prenylated substrate
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) as the methyl donor
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA)
-
Test inhibitors (this compound, cysmethynil) at various concentrations
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, recombinant ICMT enzyme, and the test inhibitor at various concentrations.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the prenylated substrate and [³H]-SAM.
-
Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a quenching solution (e.g., 1 M HCl in ethanol).
-
Extract the methylated substrate into an organic solvent (e.g., ethyl acetate).
-
Quantify the amount of incorporated [³H]methyl group by liquid scintillation counting.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a vehicle control (e.g., DMSO).
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This assay assesses the effect of ICMT inhibitors on the metabolic activity and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., PC-3, HepG2)
-
Complete cell culture medium
-
96-well plates
-
Test inhibitors (this compound, cysmethynil) at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the ICMT inhibitors for the desired duration (e.g., 48 or 72 hours). Include a vehicle control.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium and dissolve the formazan crystals by adding the solubilization solution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value by plotting cell viability against inhibitor concentration.
Ras Localization Assay (Immunofluorescence)
This assay visualizes the effect of ICMT inhibitors on the subcellular localization of Ras proteins.
Materials:
-
Cells transiently or stably expressing a fluorescently tagged Ras protein (e.g., GFP-H-Ras)
-
Glass coverslips
-
Test inhibitors (this compound, cysmethynil)
-
Paraformaldehyde (PFA) for cell fixation
-
Mounting medium with DAPI
-
Confocal microscope
Procedure:
-
Seed cells expressing fluorescently tagged Ras on glass coverslips.
-
Treat the cells with the ICMT inhibitors or vehicle control for the desired time (e.g., 18-24 hours).
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Mount the coverslips onto glass slides using mounting medium containing DAPI to counterstain the nuclei.
-
Image the cells using a confocal microscope, acquiring images of both the fluorescently tagged Ras and DAPI channels.
-
Analyze the images to assess the localization of the Ras protein (plasma membrane vs. intracellular compartments).
Autophagy and Apoptosis Assays
LC3 Immunoblotting for Autophagy:
-
Treat cells with ICMT inhibitors or vehicle control.
-
Lyse the cells and determine protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against LC3. This antibody will detect both LC3-I and the lipidated, autophagosome-associated form, LC3-II.
-
Use a suitable secondary antibody and detect the signal using chemiluminescence. An increase in the LC3-II/LC3-I ratio or the total LC3-II level indicates an induction of autophagy.
Caspase-3 Activity Assay for Apoptosis: This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[9][10][11][12][13]
-
Treat cells with ICMT inhibitors or vehicle control.
-
Lyse the cells and collect the supernatant.
-
Determine the protein concentration of the lysates.
-
In a 96-well plate, add cell lysate to a reaction buffer containing a colorimetric caspase-3 substrate (e.g., DEVD-pNA).
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of pNA released, which reflects the caspase-3 activity.
-
Results can be expressed as fold-increase in activity compared to the vehicle control.
Visualizations
ICMT Signaling Pathway and Point of Inhibition
Caption: The ICMT signaling pathway, illustrating the post-translational modification of Ras proteins and the point of inhibition by this compound and cysmethynil.
Experimental Workflow for ICMT Inhibitor Comparison
Caption: A logical workflow for the comprehensive comparison of ICMT inhibitors like this compound and cysmethynil.
Logical Relationship: ICMT Inhibition to Cellular Outcomes
Caption: The logical cascade of events from ICMT inhibition by this compound or cysmethynil to the ultimate reduction in cancer cell proliferation and survival.
References
- 1. docta.ucm.es [docta.ucm.es]
- 2. A Potent Isoprenylcysteine Carboxylmethyltransferase (ICMT) Inhibitor Improves Survival in Ras-Driven Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. abcam.com [abcam.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. mpbio.com [mpbio.com]
- 12. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Caspase 3/7 Activity Assay Kit(Colorimetric Method) - Elabscience® [elabscience.com]
UCM-1336 Combination Therapies: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the isoprenylcysteine carboxylmethyltransferase (ICMT) inhibitor UCM-1336 in combination with other chemotherapy agents. The information is based on preclinical data available for ICMT inhibitors, providing a framework for evaluating the potential of this compound in synergistic therapeutic strategies.
This compound is a potent and selective inhibitor of ICMT, a key enzyme in the post-translational modification of RAS proteins. By blocking ICMT, this compound disrupts RAS localization to the cell membrane and inhibits downstream signaling pathways crucial for cancer cell proliferation and survival, such as the MEK/ERK and PI3K/AKT pathways. This mechanism of action ultimately leads to the induction of apoptosis and autophagy in cancer cells. Preclinical studies have highlighted the potential of ICMT inhibitors, including this compound, in treating RAS-driven cancers like acute myeloid leukemia (AML) and melanoma. This guide explores the synergistic potential of combining this compound with other classes of chemotherapy agents, drawing on data from studies with other ICMT inhibitors.
Comparative Efficacy of ICMT Inhibitors in Combination Therapies
While direct combination studies involving this compound are not yet widely published, research on other ICMT inhibitors provides valuable insights into promising combination strategies. The following tables summarize the synergistic effects observed when combining ICMT inhibitors with an EGFR inhibitor and a PARP inhibitor.
| Drug Combination | Cancer Cell Line | IC50 (Monotherapy) | IC50 (Combination) | Synergy Observation |
| ICMT Inhibitor (Compound 8.12) + EGFR Inhibitor (Gefitinib) | PC3 (Prostate Cancer) | >10 µM (both agents) | 2.5 µM | Strong synergistic anti-proliferative effect.[1] |
| HepG2 (Liver Cancer) | >10 µM (both agents) | 5 µM | Strong synergistic anti-proliferative effect.[1] |
| Drug Combination | Cancer Model | Efficacy Metric | Monotherapy Effect | Combination Effect | Synergy Observation |
| ICMT Inhibition + PARP Inhibitor (Niraparib) | MDA-MB-231 (Breast Cancer) Xenograft | Tumor Growth Inhibition | Moderate inhibition by ICMT knockdown alone; No effect by Niraparib alone. | Significantly enhanced tumor growth inhibition. | ICMT suppression sensitizes breast cancer cells to PARP inhibitor-induced growth inhibition and apoptosis.[2] |
| ICMT Inhibitor (Cysmethynil) + PARP Inhibitor (Niraparib) | MDA-MB-231 (Breast Cancer) Xenograft | Apoptosis (TUNEL Assay) | Cysmethynil induced significantly higher apoptosis than control. Niraparib showed no change. | Massive levels of apoptosis. | Pharmacological inhibition of ICMT mirrors the synergistic effect observed with genetic knockdown.[2] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in DOT language for use with Graphviz.
Caption: Mechanism of action of this compound.
Caption: General workflow for preclinical evaluation of combination therapies.
Detailed Experimental Protocols
The following are representative methodologies for key experiments cited in the evaluation of ICMT inhibitors in combination therapies.
In Vitro Anti-Proliferative Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ICMT inhibitor alone and in combination with another agent.
-
Cell Lines: PC3 (prostate cancer) and HepG2 (liver cancer) cells.
-
Method:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
Cells are treated with serial dilutions of the ICMT inhibitor, the combination agent, or the combination of both. A vehicle control (e.g., DMSO) is also included.
-
After a specified incubation period (e.g., 72 hours), cell viability is assessed using a standard method such as the MTT or MTS assay.
-
Absorbance is read using a microplate reader.
-
IC50 values are calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
-
Synergy is determined by comparing the IC50 of the combination to the IC50s of the individual agents, often using the Combination Index (CI) method.
-
In Vivo Xenograft Model for Efficacy Studies
-
Objective: To evaluate the anti-tumor activity of an ICMT inhibitor alone and in combination with another agent in a living organism.
-
Animal Model: Immunocompromised mice (e.g., SCID or athymic nude mice), typically 6-8 weeks old.[3]
-
Method:
-
Cell Implantation: A suspension of cancer cells (e.g., MDA-MB-231 breast cancer cells) is injected subcutaneously into the flank of the mice.[3]
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 150-250 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers.[2]
-
Treatment Administration: Mice are randomized into treatment groups: vehicle control, ICMT inhibitor alone, combination agent alone, and the combination of both. Drugs are administered according to a predetermined schedule and route (e.g., intraperitoneal injection or oral gavage).[2]
-
Efficacy Assessment: Tumor growth is monitored throughout the study. The primary endpoint is often tumor growth inhibition (TGI). Animal body weight and general health are also monitored to assess toxicity.
-
Pharmacodynamic Analysis: At the end of the study, tumors may be excised for further analysis, such as Western blotting to assess target engagement or TUNEL assays to measure apoptosis.[2]
-
Preparation of ICMT Inhibitors for In Vivo Administration
Due to the low aqueous solubility of many ICMT inhibitors, a specific formulation is often required for in vivo studies.
-
Materials: ICMT inhibitor, Dimethyl sulfoxide (DMSO), Polyethylene glycol 300 (PEG300), Tween 80, and sterile saline.[3]
-
Procedure:
-
The ICMT inhibitor is first dissolved in a small amount of DMSO.[3]
-
A vehicle solution is prepared, typically a mixture of PEG300, Tween 80, and saline.[3]
-
The dissolved ICMT inhibitor is then slowly added to the vehicle solution while vortexing to form a stable emulsion.[3]
-
The final concentration is adjusted with sterile saline. All steps are performed under sterile conditions.[3]
-
Conclusion
The available preclinical data for ICMT inhibitors strongly suggest that combination therapies represent a promising strategy to enhance their anti-cancer efficacy. The synergistic effects observed with EGFR and PARP inhibitors highlight rational combination approaches that warrant further investigation for this compound. By targeting multiple, complementary pathways, such combinations have the potential to overcome resistance mechanisms and improve therapeutic outcomes in patients with RAS-driven and other susceptible cancers. The experimental protocols outlined in this guide provide a foundation for designing and executing robust preclinical studies to validate these promising combination strategies for this compound.
References
Validating the On-Target Effects of UCM-1336: A Comparative Guide to CRISPR-Based and Alternative Methods
For researchers, scientists, and drug development professionals, establishing that a small molecule inhibitor engages and acts through its intended target is a cornerstone of preclinical development. This guide provides a comparative overview of using CRISPR-Cas9 technology for the on-target validation of UCM-1336, a potent inhibitor of isoprenylcysteine carboxylmethyltransferase (ICMT), and contrasts this modern genetic approach with established biochemical and pharmacological methods.
This compound has been identified as a promising therapeutic agent that targets ICMT, an enzyme crucial for the post-translational modification of RAS proteins.[1][2][3] Inhibition of ICMT by this compound leads to the mislocalization of RAS, a key signaling protein implicated in numerous cancers, thereby reducing its activity and inducing cancer cell death through apoptosis and autophagy.[1][3][4] While the target has been identified, rigorous on-target validation is essential to ensure that the observed phenotype is a direct result of ICMT inhibition.
This guide outlines a hypothetical, yet robust, workflow for validating this compound's on-target effects using CRISPR-Cas9 and compares it with alternative methodologies, providing the experimental frameworks to build a strong target validation package.
The ICMT-RAS Signaling Pathway: The Target of this compound
ICMT is the terminal enzyme in a series of post-translational modifications required for the proper localization and function of RAS proteins. By methylating the C-terminal isoprenylcysteine, ICMT facilitates the anchoring of RAS to the plasma membrane, a prerequisite for its signaling activity. This compound disrupts this process, leading to an accumulation of unmethylated, mislocalized RAS, which in turn inhibits downstream pro-survival signaling and promotes cell death.
References
- 1. Therapy Detail [ckb.genomenon.com]
- 2. This compound : Drug Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 3. A Potent Isoprenylcysteine Carboxylmethyltransferase (ICMT) Inhibitor Improves Survival in Ras-Driven Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
A Comparative Analysis of Ras-Targeting Anticancer Agents: UCM-1336 vs. Farnesyltransferase Inhibitors
A Guide for Researchers in Drug Development
The Ras family of small GTPases are critical signaling hubs that, when mutated, drive the growth and survival of a significant fraction of human cancers. The proper localization and function of Ras proteins are critically dependent on a series of post-translational modifications, making the enzymes in this pathway attractive targets for anticancer therapies. This guide provides a comparative analysis of two distinct strategies to disrupt Ras function: inhibition of farnesyltransferase (FTase) and inhibition of isoprenylcysteine carboxylmethyltransferase (ICMT).
We will compare the well-established class of farnesyltransferase inhibitors (FTIs), such as Lonafarnib and Tipifarnib, with the more recently developed ICMT inhibitor, UCM-1336. This guide will delve into their mechanisms of action, comparative biochemical and cellular potencies, and the experimental protocols used to evaluate them.
Mechanism of Action: Two Strategies to Disrupt Ras Localization
Ras proteins must undergo a four-step maturation process to become active and anchor to the plasma membrane where they exert their signaling function. Both FTIs and this compound interrupt this process, but at different key stages.
Farnesyltransferase Inhibitors (FTIs): FTIs, including Lonafarnib and Tipifarnib, act on the first and committing step of Ras processing.[1] They block the enzyme farnesyltransferase (FTase), which is responsible for attaching a 15-carbon farnesyl lipid group to the C-terminal cysteine of Ras.[2] This farnesylation is essential for the subsequent modifications and for membrane association.[3] By preventing this initial step, FTIs cause Ras to accumulate in the cytoplasm, unable to participate in downstream signaling pathways that promote cell proliferation and survival.[1]
This compound (ICMT Inhibitor): this compound acts on the final step of Ras maturation. After farnesylation and subsequent proteolytic cleavage and carboxymethylation, the enzyme isoprenylcysteine carboxylmethyltransferase (ICMT) catalyzes the terminal methylation of the C-terminal cysteine.[4][5] this compound is a potent inhibitor of ICMT.[6] By blocking this final methylation step, this compound impairs the proper membrane association and localization of all Ras isoforms (H-Ras, N-Ras, and K-Ras), leading to a decrease in Ras activity and the induction of cell death in Ras-driven tumor cells.[4][6][7]
The following diagram illustrates the Ras post-translational modification pathway and the points of inhibition for FTIs and this compound.
Caption: Ras processing pathway and points of therapeutic intervention.
Comparative Biochemical Potency
The potency of these inhibitors is determined by their half-maximal inhibitory concentration (IC50) against their respective target enzymes.
| Inhibitor | Target Enzyme | IC50 | References |
| This compound | Isoprenylcysteine Carboxylmethyltransferase (ICMT) | 2 µM | [4][6][8] |
| Lonafarnib | Farnesyltransferase (FTase) | 1.9 nM | [9][10][11] |
| Tipifarnib | Farnesyltransferase (FTase) | 0.6 nM - 7.9 nM | [12][13] |
Note: IC50 values can vary based on assay conditions and substrates used.
Comparative Cellular Efficacy
While biochemical potency is a crucial measure, the ultimate therapeutic potential lies in the ability of these compounds to inhibit the growth of cancer cells, particularly those with activating Ras mutations.
| Compound | Cell Line(s) | Key Mutation(s) | Reported Effect | References |
| This compound | HL-60 (AML), PANC-1, MIA-PaCa-2, SK-Mel-173 | NRAS, KRAS | Induces cell death; IC50 values between 2-12 µM. | [7] |
| Lonafarnib | SMMC-7721, QGY-7703 (Hepatocellular Carcinoma) | Not specified | Suppressed proliferation; IC50 values ~20 µM at 48h. | [14] |
| Tipifarnib | HNSCC cell lines | HRAS | Selective anti-tumor activity in HRAS mutant cells. | [13] |
Experimental Protocols
Accurate comparison of drug candidates requires standardized and reproducible experimental procedures. Below are summaries of key methodologies used to evaluate ICMT and farnesyltransferase inhibitors.
Protocol 1: In Vitro Farnesyltransferase (FTase) Activity Assay
This assay quantifies the activity of the FTase enzyme and its inhibition by compounds like Lonafarnib and Tipifarnib.
-
Principle: A non-radioactive, fluorescence-based assay measures the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a dansylated peptide substrate.[15] When the hydrophobic farnesyl group is attached to the peptide, the fluorescence of the dansyl group increases, which can be measured over time.[16]
-
Methodology:
-
Reagent Preparation: Prepare a working reagent containing Assay Buffer, a dansyl-peptide substrate (e.g., N-Dansyl-GCVLS), and FPP.[16][17]
-
Reaction Initiation: In a microplate, combine the FTase enzyme with various concentrations of the test inhibitor (e.g., Tipifarnib).
-
Measurement: Add the working reagent to initiate the reaction. Measure the fluorescence intensity kinetically at an excitation/emission wavelength pair of approximately 340/550 nm.[15][17][18]
-
Data Analysis: The rate of increase in fluorescence is proportional to FTase activity. IC50 values are calculated by plotting the enzyme activity against the inhibitor concentration.
-
Protocol 2: Cell Viability (MTT) Assay
This colorimetric assay is widely used to assess the effect of a compound on the metabolic activity of cultured cells, which serves as an indicator of cell viability and proliferation.[19][20]
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living, metabolically active cells to form a purple formazan product.[19] The amount of formazan produced is proportional to the number of viable cells.[21]
-
Methodology:
-
Cell Seeding: Plate cells (e.g., Ras-mutated cancer cells) in a 96-well plate and allow them to adhere overnight.[20][21]
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound or an FTI) for a specified period (e.g., 48-72 hours).[21]
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours at 37°C to allow formazan crystals to form.[22]
-
Solubilization: Add a solubilization solution (e.g., DMSO or an SDS-HCl solution) to dissolve the purple formazan crystals.[20][21]
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.[22]
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control. IC50 or GI50 values are determined by plotting viability against compound concentration.
-
The following diagram outlines the workflow for a typical cell-based assay to evaluate these inhibitors.
Caption: Workflow for evaluating inhibitor effects on cancer cells.
Summary and Conclusion
Both farnesyltransferase inhibitors and the ICMT inhibitor this compound represent promising, mechanistically distinct strategies for targeting Ras-dependent cancers.
-
Farnesyltransferase Inhibitors (e.g., Lonafarnib, Tipifarnib) exhibit high biochemical potency, with IC50 values in the low nanomolar range. Their clinical development has shown that they are particularly effective against tumors with specific mutations, such as HRAS-mutant head and neck cancers, and in treating progeria, a disease driven by a farnesylated mutant protein.[23][24]
-
This compound , an ICMT inhibitor, acts at the final step of Ras processing. While its biochemical potency is in the micromolar range, it effectively impairs the membrane association of all Ras isoforms, bypasses the alternative prenylation that can be a resistance mechanism to FTIs for K-Ras and N-Ras, and induces cell death in various Ras-mutated tumor cell lines.[4][7]
The choice between targeting FTase versus ICMT may depend on the specific Ras isoform driving a malignancy and potential resistance mechanisms. This guide provides a foundational comparison to aid researchers in designing and interpreting experiments aimed at developing novel and effective Ras-pathway therapeutics.
References
- 1. What are Ftase inhibitors and how do they work? [synapse.patsnap.com]
- 2. Farnesyltransferase inhibitors: mechanism and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Potent Isoprenylcysteine Carboxylmethyltransferase (ICMT) Inhibitor Improves Survival in Ras-Driven Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ckb.genomenon.com [ckb.genomenon.com]
- 6. medkoo.com [medkoo.com]
- 7. researchgate.net [researchgate.net]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Lonafarnib | C27H31Br2ClN4O2 | CID 148195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Potential of Farnesyl Transferase Inhibitors in Combination Regimens in Squamous Cell Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synergistic effect of farnesyl transferase inhibitor lonafarnib combined with chemotherapeutic agents against the growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bioassaysys.com [bioassaysys.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. bioassaysys.com [bioassaysys.com]
- 18. CD Farnesyltransferase Activity Assay Kit - CD Biosynsis [biosynsis.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 21. MTT (Assay protocol [protocols.io]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Tipifarnib in Head and Neck Squamous Cell Carcinoma With HRAS Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Clinical trial of a farnesyltransferase inhibitor in children with Hutchinson–Gilford progeria syndrome - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of ICMT Inhibitors: UCM-1336 vs. Compound 8.12
For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of Two Promising Isoprenylcysteine Carboxyl Methyltransferase Inhibitors in the Fight Against Ras-Driven Cancers.
Isoprenylcysteine carboxyl methyltransferase (ICMT) has emerged as a critical therapeutic target in oncology. This enzyme catalyzes the final step in the post-translational modification of RAS proteins, a process essential for their proper localization to the cell membrane and subsequent activation of downstream oncogenic signaling pathways. Inhibition of ICMT offers a compelling strategy to disrupt RAS function, irrespective of the specific RAS mutation. This guide provides a detailed, head-to-head comparison of two potent ICMT inhibitors, UCM-1336 and compound 8.12, presenting key experimental data to inform research and development decisions.
Quantitative Performance Analysis
The following tables summarize the key performance metrics of this compound and compound 8.12, providing a clear comparison of their potency and cellular activity.
Table 1: In Vitro Inhibitory Activity against ICMT and Cancer Cell Lines
| Compound | Target | IC50 (Enzymatic Assay) | Cell Line (Cancer Type) | IC50 (Cell Viability) |
| This compound | ICMT | 2 µM[1] | PANC-1 (Pancreatic) | 2-12 µM |
| MIA-PaCa-2 (Pancreatic) | 2-12 µM | |||
| MDA-MB-231 (Breast) | 2-12 µM | |||
| SW620 (Colorectal) | 2-12 µM | |||
| SK-Mel-173 (Melanoma) | 2-12 µM | |||
| HL-60 (Leukemia) | 2-12 µM | |||
| Compound 8.12 | ICMT | Not explicitly stated, but implied to be more potent than cysmethynil (IC50 ~2.4 µM)[2] | PC-3 (Prostate) | ~2.4 µM[2] |
| HepG2 (Liver) | ~1.6 µM[2] | |||
| A549 (Non-small Cell Lung) | >10 µM (synergistic with gefitinib)[3] | |||
| U87 (Glioblastoma) | >10 µM (synergistic with gefitinib)[3] |
Table 2: In Vivo Efficacy in Xenograft Models
| Compound | Animal Model | Treatment Regimen | Key Outcomes |
| This compound | AML Xenograft (HL-60 cells) | 25 mg/kg, intraperitoneally | Reduced bone marrow tumor burden and significantly prolonged survival.[4] |
| Compound 8.12 | HepG2 Xenograft | Not specified | Significantly greater tumor growth inhibition compared to cysmethynil.[2] |
Mechanism of Action and Cellular Effects
Both this compound and compound 8.12 exert their anticancer effects through the inhibition of ICMT, leading to a cascade of cellular events.
This compound has been shown to:
-
Induce mislocalization of endogenous Ras from the cell membrane.[4]
-
Decrease the activation of Ras and its downstream signaling pathways, including MEK/ERK and PI3K/AKT.
-
Induce cell death through both autophagy and apoptosis.
Compound 8.12 , an amino-derivative of the well-known ICMT inhibitor cysmethynil, was developed to improve upon the poor physicochemical properties of its parent compound.[5] Its mechanism of action is consistent with ICMT inhibition and includes:
-
Induction of Ras delocalization from the plasma membrane.[5]
-
Accumulation of pre-lamin A, another substrate of ICMT.[5]
-
Induction of G1 phase cell cycle arrest.[5]
-
Induction of autophagy.[5]
-
Inhibition of anchorage-independent growth of cancer cells.[5]
Of note, Icmt -/- mouse embryonic fibroblasts are significantly more resistant to compound 8.12-induced cell death, providing strong evidence that its anti-proliferative effects are mediated through an ICMT-specific mechanism.[6]
Visualizing the Molecular Pathway and Experimental Logic
To better understand the mechanism of action and the experimental approaches used to evaluate these inhibitors, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Identification of a novel nanomolar inhibitor of hIcmt via a carboxylate replacement approach - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of UCM-1336 in Cancers with Diverse Ras Mutations: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the isoprenylcysteine carboxylmethyltransferase (ICMT) inhibitor, UCM-1336, with other alternative Ras-targeting therapies. We present supporting experimental data on its efficacy across various cancer cell lines harboring different Ras mutations, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and workflows.
Ras proteins, central to cellular signaling pathways that control growth, proliferation, and survival, are frequently mutated in a wide array of human cancers. The development of inhibitors targeting these oncoproteins has been a long-standing challenge in oncology. This compound, a potent inhibitor of ICMT, represents a promising therapeutic strategy. ICMT catalyzes the final step in the post-translational modification of Ras proteins, a process crucial for their proper membrane localization and function. By inhibiting ICMT, this compound disrupts Ras signaling, leading to decreased cell viability and the induction of apoptosis and autophagy in cancer cells.[1]
Mechanism of Action: The Role of ICMT in Ras Signaling
Ras proteins undergo a series of post-translational modifications, including farnesylation or geranylgeranylation, proteolytic cleavage, and finally, carboxylmethylation by ICMT. This sequence of events increases the hydrophobicity of the C-terminus, facilitating the anchoring of Ras to the inner leaflet of the plasma membrane. Proper membrane localization is a prerequisite for Ras to interact with its downstream effectors and propagate oncogenic signals.
This compound, by inhibiting ICMT, prevents this final methylation step. This results in the mislocalization of Ras proteins, rendering them unable to activate downstream signaling cascades such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. This disruption of oncogenic signaling ultimately leads to an anti-tumor effect.
Comparative In Vitro Efficacy of this compound and Other Ras Inhibitors
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and other notable Ras inhibitors across a panel of human cancer cell lines with varying Ras mutation statuses. Lower IC50 values are indicative of higher potency.
Table 1: Efficacy of ICMT Inhibitors in Ras-Mutated Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | Ras Mutation | IC50 (µM) |
| This compound | MOLM-13 | Acute Myeloid Leukemia | NRAS Q61K | Preclinical efficacy noted[1] |
| SK-MEL-2 | Melanoma | NRAS Q61K | Preclinical efficacy noted[1] | |
| Cysmethynil | PC3 | Prostate Cancer | KRAS wild-type | 2.4[2] |
| Various | Ovarian Cancer | Not Specified | Synergizes with chemotherapy[3] |
Table 2: Efficacy of Direct Ras Inhibitors in Cancer Cell Lines with Specific Ras Mutations
| Inhibitor | Cell Line | Cancer Type | Ras Mutation | IC50 (nM) |
| Sotorasib (AMG510) | NCI-H358 | Non-Small Cell Lung | KRAS G12C | ~6[4] |
| MIA PaCa-2 | Pancreatic | KRAS G12C | ~9[4] | |
| NCI-H23 | Non-Small Cell Lung | KRAS G12C | 690.4[4] | |
| Adagrasib (MRTX849) | NCI-H358 | Non-Small Cell Lung | KRAS G12C | Potent preclinical activity[4] |
| MIA PaCa-2 | Pancreatic | KRAS G12C | Potent preclinical activity[4] | |
| MRTX1133 | AGS | Gastric | KRAS G12D | 6[5] |
| HPAF-II | Pancreatic | KRAS G12D | >1000[6] | |
| PANC-1 | Pancreatic | KRAS G12D | >5000[6] | |
| LS513 | Colorectal | KRAS G12D | >100[6] | |
| RMC-6236 (Pan-Ras) | HPAC | Pancreatic | KRAS G12D | Potent biochemical activity[7] |
| Capan-2 | Pancreatic | KRAS G12V | Potent biochemical activity[7] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section details the methodologies for the key experiments cited.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound or other test compounds (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Include wells for vehicle control (DMSO) and a blank (medium only). Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium from the stock solution. A typical starting concentration range for a novel compound might be 0.01 to 100 µM. Ensure the final DMSO concentration in all wells is consistent and ideally below 0.5%. Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor or vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition and Incubation: Following the treatment incubation, add 10-20 µL of MTT solution to each well. Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Data Acquisition and Analysis: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance. Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). Plot the percentage of cell viability against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value.[5][8][9]
Western Blot Analysis of the Ras Signaling Pathway
Western blotting is employed to detect changes in the expression and phosphorylation status of key proteins in the Ras signaling cascade following inhibitor treatment.
Materials:
-
Cancer cell lines treated with the inhibitor
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Ras, anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Digital imaging system
Procedure:
-
Cell Lysis: After treating cells with the inhibitor for the desired time, wash them with ice-cold PBS. Lyse the cells by adding ice-cold RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations of all samples. Mix the lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the ECL substrate and capture the chemiluminescent signal using a digital imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their corresponding total protein levels and the loading control.[10][11][12][13]
Conclusion
This compound demonstrates a distinct mechanism of action by targeting ICMT, an enzyme essential for the function of all Ras isoforms. This approach offers the potential for broader efficacy across different Ras mutations compared to mutation-specific inhibitors. The preclinical data, particularly in NRAS-mutated melanoma and AML, are encouraging. However, more extensive head-to-head comparative studies with direct Ras inhibitors across a wider panel of cancer cell lines with diverse Ras mutations are needed to fully elucidate its therapeutic potential. The experimental protocols and diagrams provided in this guide offer a framework for researchers to conduct such comparative analyses and further investigate the promise of ICMT inhibition as a therapeutic strategy for Ras-driven cancers.
References
- 1. Therapy Detail [ckb.genomenon.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Isoprenylcysteine carboxylmethyltransferase regulates ovarian cancer cell response to chemotherapy and Ras activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. MTT (Assay protocol [protocols.io]
- 6. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Translational and Therapeutic Evaluation of RAS-GTP Inhibition by RMC-6236 in RAS-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Safety Operating Guide
Personal protective equipment for handling UCM-1336
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides crucial safety and logistical information for the handling and disposal of UCM-1336, a potent and selective isoprenylcysteine carboxylmethyltransferase (ICMT) inhibitor. Adherence to these guidelines is essential to ensure personnel safety and maintain experimental integrity.
Personal Protective Equipment (PPE)
Given that this compound is a potent, bioactive powder, stringent safety measures are necessary to prevent inhalation, skin contact, and eye exposure. The following PPE is mandatory when handling this compound in its solid form or in solution.
| PPE Category | Item | Specification | Purpose |
| Eye and Face Protection | Safety Goggles | ANSI Z87.1 compliant, chemical splash goggles. | Protects eyes from airborne powder and liquid splashes. |
| Face Shield | Worn over safety goggles. | Provides an additional layer of protection for the entire face. | |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended. | Prevents skin contact with the compound.[1][2] |
| Body Protection | Laboratory Coat | Fully buttoned. | Protects skin and personal clothing from contamination.[1][2] |
| Respiratory Protection | N95 Respirator or higher | NIOSH-approved. | Prevents inhalation of the powdered compound.[2] |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintaining the stability of this compound and ensuring a safe laboratory environment.
Handling Procedures
-
Designated Area: All handling of powdered this compound should be conducted in a designated area, such as a chemical fume hood or a glove box, to contain any airborne particles.
-
Weighing: Use a balance inside a ventilated enclosure.
-
Solution Preparation: this compound is soluble in DMSO.[3] Prepare solutions in a chemical fume hood.
-
Avoid Contamination: Use dedicated spatulas and weighing papers.
-
Spill Management: In case of a spill, decontaminate the area with an appropriate solvent (e.g., ethanol) and absorb the material with an inert absorbent. Dispose of the waste in a sealed container as hazardous chemical waste.
Storage Conditions
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Source: MedchemExpress Product Data Sheet[3]
Disposal Plan
All materials contaminated with this compound, including unused compound, solutions, and contaminated labware (e.g., pipette tips, tubes), must be treated as hazardous chemical waste.
-
Segregation: Collect all this compound waste in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Disposal Method: The primary recommended disposal method for bioactive small molecules is incineration by a licensed environmental management vendor.[4][5]
-
Institutional Guidelines: Follow all local and institutional regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures.[4]
Experimental Protocols and Visualization
This compound is a potent ICMT inhibitor with an IC50 of 2 μM.[3][6] It acts by preventing the post-translational methylation of Ras proteins, which is crucial for their proper membrane localization and function.[7][8] This leads to decreased Ras activity and the induction of apoptosis and autophagy.[3]
Signaling Pathway of this compound Action
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 5. Barcoding drug information to recycle unwanted household pharmaceuticals: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound : Drug Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 7. Therapy Detail [ckb.genomenon.com]
- 8. A Potent Isoprenylcysteine Carboxylmethyltransferase (ICMT) Inhibitor Improves Survival in Ras-Driven Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
